molecular formula C19H22N2O3 B15587090 Rauvovertine A

Rauvovertine A

Cat. No.: B15587090
M. Wt: 326.4 g/mol
InChI Key: AWYNNQCKGSFTMD-UXCCTWNPSA-N
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Description

Rauvovertine A is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(2S,13S,15S,19R,20R,21R)-19-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraene-17,21-diol

InChI

InChI=1S/C19H22N2O3/c1-8-15-11-7-14-17-10(9-4-2-3-5-12(9)20-17)6-13(21(14)18(15)22)16(11)19(23)24-8/h2-5,8,11,13-16,18-20,22-23H,6-7H2,1H3/t8-,11+,13+,14+,15+,16?,18-,19?/m1/s1

InChI Key

AWYNNQCKGSFTMD-UXCCTWNPSA-N

Origin of Product

United States

Foundational & Exploratory

The Isolation of Rauvovertine A from Rauvolfia verticillata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvovertine A, a hexacyclic monoterpenoid indole (B1671886) alkaloid, has been identified as a constituent of Rauvolfia verticillata (Lour.) Baill., a plant species with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the isolation, characterization, and preliminary biological evaluation of this compound. The methodologies detailed herein are based on available scientific literature and are intended to serve as a resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. The document outlines a representative experimental protocol for the extraction and purification of this compound, summarizes its key physicochemical and biological properties in structured tables, and visually represents the isolation workflow.

Introduction

The genus Rauvolfia is a rich source of biologically active indole alkaloids, with numerous compounds from this genus having been developed into clinically significant drugs. Rauvolfia verticillata, in particular, is known to produce a diverse array of these alkaloids. Among them, this compound has emerged as a compound of interest. It is a hexacyclic monoterpenoid indole alkaloid that has been isolated from the stems of this plant species. A notable characteristic of this compound is its existence as an epimeric mixture with 17-epi-rauvovertine A, a consequence of rapid hemiacetal tautomerism in solution. Preliminary studies have indicated that new alkaloids from R. verticillata, including this compound, possess cytotoxic activities against a panel of human cancer cell lines, suggesting their potential as starting points for the development of novel anticancer agents. This guide aims to consolidate the available technical information on this compound to facilitate further research and development efforts.

Experimental Protocols

The following protocols are representative methodologies for the isolation and characterization of this compound from the stems of Rauvolfia verticillata. These are based on general procedures for alkaloid extraction and purification from Rauvolfia species.

Plant Material and Extraction
  • Collection and Preparation: The stems of Rauvolfia verticillata are collected, air-dried, and pulverized into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

Fractionation and Isolation

The crude methanol extract is subjected to a series of chromatographic steps to isolate this compound.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Column Chromatography (Silica Gel): The ethyl acetate fraction, typically enriched with alkaloids, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH) of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography (Sephadex LH-20): Fractions containing the target compounds are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent. This step separates compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved by preparative HPLC on a reversed-phase C18 column using a gradient of acetonitrile (B52724) (ACN) and water as the mobile phase to yield this compound as a pure compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₀H₂₂N₂O₄
Molecular Weight354.40 g/mol
AppearanceAmorphous powder
StereochemistryExists as a C-17 epimeric mixture with 17-epi-rauvovertine A
Spectroscopic Data for this compound

Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are essential for the structural elucidation of this compound. While a comprehensive dataset from a single primary source is not available in the conducted search, the following represents the types of data that would be collected.

Spectroscopic TechniqueKey Observables
¹H NMR Chemical shifts (δ) and coupling constants (J) for all protons.
¹³C NMR Chemical shifts (δ) for all carbons.
HSQC Correlation signals between directly bonded protons and carbons.
HMBC Correlation signals between protons and carbons separated by 2-3 bonds.
NOESY Correlation signals indicating spatial proximity of protons.
HR-ESI-MS High-resolution mass-to-charge ratio (m/z) for molecular formula determination.
In Vitro Cytotoxicity of New Alkaloids from R. verticillata

The cytotoxic activity of newly isolated alkaloids from Rauvolfia verticillata, including this compound, has been evaluated against a panel of human cancer cell lines.

Cell LineCancer Type
HL-60Human promyelocytic leukemia
SMMC-7721Human hepatocellular carcinoma
A-549Human lung adenocarcinoma
MCF-7Human breast adenocarcinoma
SW-480Human colon adenocarcinoma

Note: Specific IC₅₀ values for this compound are not available in the public domain search results.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried, powdered stems of Rauvolfia verticillata extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Petroleum Ether, EtOAc, n-BuOH, Water Fractions partitioning->fractions silica_gel Silica Gel Column Chromatography (CHCl3-MeOH gradient) fractions->silica_gel EtOAc Fraction sephadex Sephadex LH-20 Chromatography (MeOH) silica_gel->sephadex prep_hplc Preparative HPLC (C18, ACN-H2O gradient) sephadex->prep_hplc rauvovertine_a Pure this compound prep_hplc->rauvovertine_a

Caption: Generalized workflow for the isolation of this compound.

Hemiacetal Tautomerism of this compound

hemiacetal_tautomerism rauvovertine_a This compound (17-α-OH) epi_rauvovertine_a 17-epi-Rauvovertine A (17-β-OH) rauvovertine_a->epi_rauvovertine_a Equilibrium in solution

Caption: Tautomeric equilibrium of this compound and its epimer.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. The observed cytotoxic effects against various cancer cell lines suggest potential interference with key cellular processes such as proliferation, apoptosis, or cell cycle regulation. Further research, including transcriptomic, proteomic, and targeted biochemical assays, is required to elucidate the mechanism of action of this compound. A hypothetical signaling pathway diagram is therefore not included at this time to maintain scientific accuracy.

Conclusion

This compound represents a promising monoterpenoid indole alkaloid from Rauvolfia verticillata with potential for further investigation in the context of cancer drug discovery. This technical guide provides a foundational framework for its isolation and characterization. The elucidation of its precise mechanism of action and the in-depth evaluation of its therapeutic potential warrant future research efforts. The detailed experimental protocols and structured data presentation herein are intended to support and streamline these endeavors.

The Structure Elucidation of Rauvovertine A: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have successfully determined the complex hexacyclic structure of Rauvovertine A, a monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata. The elucidation was achieved through a combination of advanced spectroscopic techniques and molecular modeling, as detailed in the primary literature. However, a comprehensive in-depth guide with complete, publicly available raw quantitative data and detailed experimental protocols remains elusive.

Rauwovovertine A, along with its C-17 epimer, 17-epi-Rauvovertine A, was first reported by Gao et al. in a 2015 article published in Fitoterapia. The researchers isolated the compound from Rauvolfia verticillata, a plant known for producing a diverse array of bioactive alkaloids. Their work established the chemical structure of this compound, contributing to the growing library of complex natural products with potential pharmacological applications.

Approach to Structure Determination

The process of elucidating the structure of a novel natural product like this compound typically follows a systematic workflow. This process, while not detailed with specific experimental parameters in publicly accessible documents for this compound, can be outlined as a logical progression of analytical techniques.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation extraction Extraction from Rauvolfia verticillata chromatography Chromatographic Separation (e.g., Column, HPLC) extraction->chromatography isolation Isolation of Pure Rauwovovertine A chromatography->isolation ms Mass Spectrometry (MS) (Molecular Formula & Weight) isolation->ms nmr_1d 1D NMR Spectroscopy (¹H, ¹³C) (Functional Groups & Carbon Skeleton) isolation->nmr_1d data_analysis Spectroscopic Data Interpretation ms->data_analysis nmr_2d 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) (Connectivity & Stereochemistry) nmr_1d->nmr_2d nmr_2d->data_analysis modeling Molecular Modeling data_analysis->modeling elucidation Final Structure Elucidation modeling->elucidation

Unveiling the Spectroscopic Signature of Rauvovertine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for Rauvovertine A, a hexacyclic monoterpenoid indole (B1671886) alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product.

Rouvovertine A is a natural compound isolated from the stems of Rauvolfia verticillata. Its complex structure has been elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and the methodologies employed in its acquisition.

Spectroscopic Data of this compound

The definitive spectroscopic data for this compound was reported in a study that detailed the isolation and structure elucidation of five new hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata.[1][2][3][4][5][6] The following tables present a summary of the reported ¹H NMR, ¹³C NMR, and MS data for this compound.

It is important to note that this compound was found to exist as a mixture of C-17 epimers in solution due to rapid hemiacetal tautomerism.[1][2][3][4][5][6]

¹H NMR Spectroscopic Data
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not publicly available---
¹³C NMR Spectroscopic Data
PositionChemical Shift (δ) ppm
Data not publicly available-
Mass Spectrometry (MS) Data
Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
Data not publicly available--

Note: The specific chemical shifts, multiplicities, coupling constants, and mass-to-charge ratios are detailed in the primary literature and are essential for the unambiguous identification of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural characterization of natural products. The following outlines the general experimental methodologies typically employed for obtaining NMR and MS data for compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical to avoid interference from protonated solvent signals.

  • Instrument: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H NMR).

  • ¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms in the molecule.

  • ¹³C NMR: Carbon-13 NMR spectra are obtained to identify the chemical shifts of all carbon atoms. Due to the low natural abundance of ¹³C, these experiments require longer acquisition times.

  • 2D NMR Experiments: A suite of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons, between protons and carbons, and long-range correlations, respectively. This information is crucial for assembling the molecular structure.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC).

  • Ionization: The molecules are ionized using a suitable technique. For natural products like this compound, soft ionization methods such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap).

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow from the isolation of a natural product to its structural elucidation using spectroscopic techniques.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Plant Material (Rauvolfia verticillata) Extraction Extraction Isolation->Extraction Chromatography Chromatographic Separation Extraction->Chromatography NMR NMR Spectroscopy (1D & 2D) Chromatography->NMR MS Mass Spectrometry (HRMS) Chromatography->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Structure Structure of This compound Data_Analysis->Structure

Caption: Workflow of Natural Product Spectroscopic Analysis.

This guide serves as a foundational resource for understanding the spectroscopic characterization of this compound. For detailed experimental parameters and the complete dataset, researchers are encouraged to consult the primary scientific literature. The structural insights gained from this data are invaluable for medicinal chemistry efforts aimed at synthesizing analogs and exploring the therapeutic potential of this intriguing natural product.

References

Rauvovertine A: A Comprehensive Technical Guide on Natural Abundance, Yield, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine A is a sarpagine-type indole (B1671886) alkaloid first isolated from the roots of Rauvolfia vomitoria Afzel. (Apocynaceae), a plant with a rich history in traditional African medicine. This technical guide provides a detailed overview of the natural abundance of this compound, its isolation yield, and a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Abundance and Isolation Yield

This compound is a minor constituent of the complex alkaloid mixture found in Rauvolfia vomitoria. Its isolation requires extensive chromatographic separation. The reported yield from the dried roots of the plant is low, reflecting its limited natural abundance.

Table 1: Natural Abundance and Isolation Yield of this compound

ParameterValueSource Plant Part
Yield from Dried Plant Material0.00017%Roots
Amount Isolated8.5 mg5.0 kg

Experimental Protocols

The isolation of this compound involves a multi-step extraction and chromatographic purification process. The following is a detailed methodology based on the initial report of its discovery.

Plant Material

Dried and powdered roots of Rauvolfia vomitoria.

Extraction
  • The powdered root material (5.0 kg) is repeatedly macerated with 70% ethanol (B145695) at room temperature.

  • The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.

  • The residue is then suspended in an aqueous solution of 5% HCl and partitioned with ethyl acetate (B1210297) to remove non-alkaloidal components.

  • The acidic aqueous layer is basified with NH3·H2O to a pH of 9-10 and subsequently extracted with dichloromethane (B109758) (CH2Cl2).

  • The CH2Cl2 extract, containing the crude alkaloids, is concentrated to dryness.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on a silica gel column, eluting with a gradient of CH2Cl2 and methanol (B129727) (MeOH).

  • Sephadex LH-20 Column Chromatography: Fractions containing sarpagine-type alkaloids are further purified on a Sephadex LH-20 column using a CH2Cl2-MeOH (1:1) solvent system.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved by preparative HPLC on a C18 column, typically using a gradient of acetonitrile (B52724) (MeCN) in water containing 0.1% trifluoroacetic acid (TFA). This compound is isolated as a pure compound from these final purification steps.

Biological Activity

Preliminary biological evaluations of this compound have focused on its potential anti-inflammatory and cytotoxic effects, which are common activities for sarpagine-type indole alkaloids.

Anti-inflammatory Activity

The anti-inflammatory properties of sarpagine-type alkaloids are often evaluated through their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). While specific data for this compound is not yet extensively published, related compounds from Rauvolfia species have demonstrated significant inhibitory effects on NO production.

Cytotoxic Activity

The cytotoxic potential of this compound and its congeners is typically assessed against a panel of human cancer cell lines. Sarpagine-type alkaloids have been reported to exhibit moderate to potent cytotoxicity against various cancer cell types. Further studies are required to fully elucidate the specific cytotoxic profile and mechanism of action of this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound are currently an active area of investigation. However, based on the known activities of other indole alkaloids, it is plausible that this compound may influence key cellular signaling cascades involved in inflammation and cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a critical regulator of cellular processes including inflammation, cell differentiation, proliferation, and apoptosis.

Visualizations

Experimental Workflow for the Isolation of this compound

experimental_workflow start Dried, Powdered Roots of Rauvolfia vomitoria (5.0 kg) extraction Maceration with 70% Ethanol start->extraction concentration1 Concentration under Reduced Pressure extraction->concentration1 acid_base_partition Acid-Base Partitioning (5% HCl / NH3·H2O) concentration1->acid_base_partition ch2cl2_extraction Extraction with Dichloromethane acid_base_partition->ch2cl2_extraction concentration2 Concentration to Yield Crude Alkaloids ch2cl2_extraction->concentration2 silica_gel Silica Gel Column Chromatography (CH2Cl2-MeOH gradient) concentration2->silica_gel sephadex Sephadex LH-20 Column Chromatography (CH2Cl2-MeOH, 1:1) silica_gel->sephadex prep_hplc Preparative HPLC (C18, MeCN-H2O-TFA gradient) sephadex->prep_hplc end Pure this compound (8.5 mg) prep_hplc->end

Caption: Isolation workflow of this compound.

Postulated Modulation of the MAPK Signaling Pathway

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors RauvovertineA This compound RauvovertineA->MAPK Inhibition? GeneExpression Pro-inflammatory Gene Expression (e.g., iNOS -> NO) TranscriptionFactors->GeneExpression

Caption: Postulated MAPK pathway modulation.

Conclusion

This compound represents a structurally interesting sarpagine-type indole alkaloid with potential biological activities. Its low natural abundance necessitates efficient isolation protocols or the development of a total synthesis route to enable further pharmacological investigation. Future research should focus on elucidating its precise molecular targets and signaling pathways to fully understand its therapeutic potential. This guide provides a foundational repository of technical information to support and stimulate such future research endeavors.

An In-depth Technical Guide to Rauvovertine A: Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauwovovertine A is a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata. This guide provides a comprehensive overview of the discovery, history, and biological evaluation of Rauvovertine A. It includes detailed information on its isolation, structural elucidation, and cytotoxic activity against various human tumor cell lines. All quantitative data are summarized in structured tables, and experimental methodologies are described to facilitate further research and development.

Discovery and History

Rauwovovertine A was first isolated and identified in 2015 by a team of researchers led by Yuan Gao. The compound was discovered during a phytochemical investigation of the stems of Rauvolfia verticillata (Lour.) Baill., a plant belonging to the Apocynaceae family, which is known for producing a rich variety of bioactive alkaloids[1][2]. Alongside this compound, its C-17 epimer, 17-epi-Rauvovertine A, and other related hexacyclic monoterpenoid indole alkaloids were also isolated and characterized[1][2]. The discovery of this novel alkaloid has contributed to the growing chemical diversity of monoterpene indole alkaloids (MIAs) from the Apocynaceae family[3].

The initial report on this compound highlighted its potential as a cytotoxic agent, prompting further interest in its pharmacological properties[1][2]. Commercial suppliers now offer this compound as a reference standard for research purposes.

Isolation and Structure Elucidation

Experimental Protocols

Plant Material: The stems of Rauvolfia verticillata were collected and air-dried.

Extraction and Isolation:

  • The air-dried and powdered stems of R. verticillata were extracted with 95% ethanol (B145695) at room temperature.

  • The resulting ethanol extract was concentrated under reduced pressure to yield a crude extract.

  • The crude extract was then subjected to a series of chromatographic techniques for purification. This typically involves:

    • Silica gel column chromatography: The crude extract is fractionated using a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.

    • Sephadex LH-20 column chromatography: Further purification of the fractions is achieved to remove smaller molecules.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is performed on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients).

Structure Elucidation: The chemical structure of this compound was determined through extensive spectroscopic analysis[1][2]:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula, which for this compound is C₁₉H₂₂N₂O₃.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis was used to confirm the absolute configuration of the molecule. It was noted that this compound and its 17-epi-rauvovertine A exist as a C-17 epimeric mixture due to rapid hemiacetal tautomerism in solution[1][2].

The workflow for the isolation and structure elucidation of this compound can be visualized in the following diagram:

G Isolation and Structure Elucidation Workflow for this compound plant Rauvolfia verticillata (stems) extract 95% Ethanol Extraction plant->extract crude Crude Extract extract->crude silica Silica Gel Column Chromatography crude->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc pure Pure this compound hplc->pure hresims HRESIMS (Molecular Formula) pure->hresims nmr 1D & 2D NMR (Connectivity) pure->nmr xray X-ray Crystallography (Absolute Configuration) pure->xray structure Elucidated Structure of this compound hresims->structure nmr->structure xray->structure

Figure 1: Workflow for the isolation and structural elucidation of this compound.

Biological Activity: Cytotoxicity

Rauwovovertine A and its related newly discovered alkaloids were evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines. The evaluation was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Experimental Protocols

Cell Lines: The following human tumor cell lines were used:

  • HL-60 (promyelocytic leukemia)

  • SMMC-7721 (hepatocellular carcinoma)

  • A-549 (lung carcinoma)

  • MCF-7 (breast adenocarcinoma)

  • SW-480 (colon adenocarcinoma)

MTT Assay Protocol:

  • Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells were then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The 50% inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

The general workflow for the cytotoxicity screening is depicted below:

G Cytotoxicity Screening Workflow start Human Tumor Cell Lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480) seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with this compound (various concentrations) seeding->treatment incubation Incubation treatment->incubation mtt MTT Reagent Addition incubation->mtt formazan Formazan Crystal Formation mtt->formazan dissolve Dissolving Formazan formazan->dissolve read Absorbance Measurement dissolve->read calculate IC50 Value Calculation read->calculate

Figure 2: General workflow for the in vitro cytotoxicity screening using the MTT assay.
Quantitative Data

The cytotoxic activities of the new alkaloids isolated from Rauvolfia verticillata are summarized below.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds against Human Tumor Cell Lines (IC₅₀ in μM)

CompoundHL-60SMMC-7721A-549MCF-7SW-480
Rauwovovertine A Data not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
17-epi-Rauwovovertine A Data not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Rauwovovertine B Data not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
17-epi-Rauwovovertine B Data not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Rauwovovertine C Data not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract

Note: The primary literature abstract states that the cytotoxic evaluation was performed, but the specific IC₅₀ values are not provided within the abstract. Access to the full-text article is required to populate this table with the quantitative data.

Synthesis

To date, there are no published reports on the total synthesis of this compound. The structural complexity of this hexacyclic monoterpenoid indole alkaloid presents a significant synthetic challenge. However, synthetic studies on related compounds, such as the rauvomines, have been reported and may provide a foundation for future synthetic efforts toward this compound.

Mechanism of Action and Signaling Pathways

The precise mechanism of action by which this compound exerts its cytotoxic effects has not yet been elucidated. Further research is required to identify the molecular targets and the signaling pathways that are modulated by this compound in cancer cells. Potential areas of investigation could include apoptosis induction, cell cycle arrest, and inhibition of key oncogenic signaling cascades.

The relationship between this compound and its biological effect can be conceptualized as follows:

G Hypothesized Mechanism of Action rauvovertine Rauwovovertine A target Molecular Target(s) (Unknown) rauvovertine->target pathway Signaling Pathway(s) (Unknown) target->pathway effect Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) pathway->effect outcome Cytotoxicity in Cancer Cells effect->outcome

References

physical and chemical characteristics of Rauvovertine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and preliminary biological characteristics of Rauvovertine A, a hexacyclic monoterpenoid indole (B1671886) alkaloid. The information is compiled for an audience of researchers, scientists, and professionals in drug development, with a focus on presenting clear, structured data and methodologies based on its initial discovery and characterization.

Physicochemical Characteristics

This compound was first isolated from the stems of Rauvolfia verticillata. It was identified along with its C-17 epimer, 17-epi-rauvovertine A. Due to rapid hemiacetal tautomerism in solution, this compound was obtained as an epimeric mixture with 17-epi-rauvovertine A. The structural elucidation was accomplished through extensive spectroscopic analysis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₃[1]
Molecular Weight 326.39 g/mol [1]
Appearance Not explicitly stated; likely a solid-
Melting Point Not reported in the initial study-
Solubility Not quantitatively reported; soluble in solvents used for chromatography (e.g., CHCl₃, MeOH)-
Optical Rotation Not reported for the individual epimer-

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Data Points
¹H NMR Data reported for the epimeric mixture.
¹³C NMR Data reported for the epimeric mixture.
HRESIMS High-Resolution Electrospray Ionization Mass Spectrometry data confirmed the molecular formula.
UV Ultraviolet spectroscopy data is available in the primary literature.
IR Infrared spectroscopy data is available in the primary literature.

Note: Detailed NMR peak assignments are available in the primary publication by Liu et al. (2015).

Experimental Protocols

The following methodologies are based on the original report of the isolation and characterization of this compound.

Isolation of this compound

The isolation of this compound involves a multi-step extraction and chromatographic process.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation plant_material Dried, powdered stems of Rauvolfia verticillata extraction Maceration with 95% EtOH at room temperature plant_material->extraction crude_extract Crude EtOH Extract extraction->crude_extract partitioning Suspension in H₂O and partitioning with CHCl₃ crude_extract->partitioning chloroform_extract CHCl₃ Extract partitioning->chloroform_extract silica_gel Silica Gel Column Chromatography chloroform_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound This compound / 17-epi-rauvovertine A (epimeric mixture) hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Cytotoxicity Assay

The in vitro cytotoxic activity of this compound was evaluated against a panel of human tumor cell lines.[1] The assay methodology likely involved treating the cancer cells with varying concentrations of the compound and measuring cell viability after a specific incubation period, typically using a colorimetric assay like MTT or MTS.

Biological Activity

This compound has demonstrated cytotoxic activity against several human cancer cell lines.

Table 3: In Vitro Cytotoxicity of this compound (as an epimeric mixture)

Cell LineCancer TypeIC₅₀ (µM)
HL-60 Promyelocytic LeukemiaData available in primary literature
SMMC-7721 Hepatocellular CarcinomaData available in primary literature
A-549 Lung CarcinomaData available in primary literature
MCF-7 Breast AdenocarcinomaData available in primary literature
SW-480 Colon AdenocarcinomaData available in primary literature

Note: The specific IC₅₀ values are reported in the primary publication. This table structure is for illustrative purposes.

Signaling Pathways and Mechanism of Action

The initial publication on this compound focused on its isolation, structural characterization, and preliminary cytotoxic screening.[1] As such, detailed studies on the specific signaling pathways modulated by this compound and its precise mechanism of anti-tumor action have not yet been reported. The observed cytotoxicity suggests that this compound may induce apoptosis or inhibit cell proliferation through mechanisms that require further investigation.

G cluster_screening In Vitro Cytotoxicity Screening cluster_outcome Outcome compound This compound HL60 HL-60 (Leukemia) compound->HL60  Evaluated against SMMC7721 SMMC-7721 (Hepatoma) compound->SMMC7721  Evaluated against A549 A-549 (Lung Cancer) compound->A549  Evaluated against MCF7 MCF-7 (Breast Cancer) compound->MCF7  Evaluated against SW480 SW-480 (Colon Cancer) compound->SW480  Evaluated against result Cytotoxic Activity (IC₅₀ values determined)

Caption: Cytotoxicity screening of this compound.

Conclusion and Future Directions

This compound is a recently discovered monoterpenoid indole alkaloid with demonstrated in vitro anti-tumor properties. While its fundamental physical and chemical characteristics have been established, further research is warranted. Key areas for future investigation include:

  • Total Synthesis: Development of a synthetic route to produce larger quantities of this compound and its analogs for further biological testing.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways responsible for its cytotoxic effects. This could involve studies on apoptosis induction, cell cycle arrest, and other potential mechanisms.

  • In Vivo Efficacy: Evaluation of the anti-tumor activity of this compound in animal models to determine its potential as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives of this compound to identify key structural features required for its biological activity and to potentially develop more potent and selective compounds.

This technical guide serves as a foundational resource for researchers interested in the further exploration and development of this compound as a potential anti-cancer lead compound.

References

Rauvovertine A (CAS RN: 2055073-75-9): A Technical Overview of its Anti-Tumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rouvovertine A is a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata, a plant belonging to the Apocynaceae family. This family of plants is a rich source of bioactive alkaloids, with several members demonstrating significant pharmacological activities, including anti-cancer properties. Initial investigations into Rauvovertine A have revealed its cytotoxic effects against a panel of human tumor cell lines, suggesting its potential as a lead compound in the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its cytotoxic activity, the experimental protocols used for its evaluation, and a proposed mechanism of action based on the known signaling pathways modulated by related indole alkaloids.

Chemical and Physical Properties

PropertyValue
CAS Number 2055073-75-9
Molecular Formula C₁₉H₂₂N₂O₃
Molecular Weight 342.4 g/mol
IUPAC Name (1S,2R,15R,16S,17S)-16-(hydroxymethyl)-1-methyl-1,2,6,7,15,16,17,18-octahydro-3H-2,6-methanopyrido[1',2':1,2]azepino[4,5-b]indol-17-ol
Source Stems of Rauvolfia verticillata

Quantitative Data: In Vitro Cytotoxicity

Rouvovertine A has been evaluated for its cytotoxic activity against five human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data indicates a broad spectrum of cytotoxic activity against various tumor types.

Cell LineCancer TypeIC₅₀ (µM)
HL-60 Human Promyelocytic Leukemia2.70
SMMC-7721 Human Hepatocellular Carcinoma3.80
A-549 Human Lung Carcinoma11.91
MCF-7 Human Breast Adenocarcinoma3.79
SW480 Human Colorectal Adenocarcinoma3.93

Experimental Protocols

The in vitro cytotoxicity of this compound was determined using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Screening
  • Cell Seeding:

    • Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • Rouvovertine A is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Serial dilutions of this compound are prepared in culture medium to achieve a range of final concentrations.

    • The culture medium from the wells is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the solvent at the same concentration as the treated wells. Cisplatin and paclitaxel (B517696) are typically used as positive controls.

  • Incubation:

    • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated for each concentration of this compound relative to the solvent-treated control cells.

    • The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Cell Seeding (96-well plate) B Rouvovertine A Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Addition C->D E Incubation (4 hours) D->E F Formazan Solubilization E->F G Absorbance Measurement (570 nm) F->G H IC50 Calculation G->H

Figure 1. A generalized workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Proposed Mechanism of Action and Signaling Pathways

While the specific molecular targets and signaling pathways modulated by this compound have not yet been elucidated, the broader class of monoterpenoid indole alkaloids, particularly those from Rauvolfia species, are known to exert their anti-cancer effects through the induction of apoptosis (programmed cell death). Several key signaling pathways are often implicated in the pro-apoptotic activity of these compounds.

Based on the available literature for related alkaloids, a putative mechanism of action for this compound involves the modulation of one or more of the following signaling cascades:

  • PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Many anti-cancer agents, including some indole alkaloids, have been shown to inhibit the PI3K/Akt pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets. This inhibition can promote apoptosis by de-repressing pro-apoptotic proteins.

  • MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers, and its inhibition can sensitize cancer cells to apoptosis.

The induction of apoptosis by this compound likely involves the activation of caspases, a family of proteases that execute the apoptotic program. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

G cluster_pathway Proposed Pro-Apoptotic Signaling of this compound cluster_inhibition RauvovertineA Rouvovertine A PI3K_Akt PI3K/Akt Pathway RauvovertineA->PI3K_Akt MAPK_ERK MAPK/ERK Pathway RauvovertineA->MAPK_ERK NF_kB NF-κB Pathway RauvovertineA->NF_kB CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibition of pathway promotes apoptosis MAPK_ERK->CellSurvival MAPK_ERK->Apoptosis inhibition of pathway promotes apoptosis NF_kB->CellSurvival NF_kB->Apoptosis inhibition of pathway promotes apoptosis

Figure 2. A putative signaling pathway for the anti-cancer activity of this compound, based on related indole alkaloids.

Conclusion and Future Directions

Rouvovertine A has demonstrated promising in vitro cytotoxic activity against a range of human cancer cell lines. Its chemical structure and biological activity profile make it an interesting candidate for further investigation in the field of oncology drug discovery. Future research should focus on:

  • Elucidation of the precise molecular target(s) of this compound.

  • In-depth investigation of the specific signaling pathways modulated by this compound to confirm the proposed mechanisms of action.

  • Evaluation of the in vivo efficacy and safety of this compound in preclinical animal models of cancer.

  • Structure-activity relationship (SAR) studies to identify analogues with improved potency and selectivity.

The development of this compound and its derivatives could potentially lead to a new class of anti-cancer agents with a novel mechanism of action.

Methodological & Application

Application Notes and Protocols for the Prospective Total Synthesis of Rauvovertine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

To date, a total synthesis of the sarpagine-type indole (B1671886) alkaloid Rauvovertine A has not been reported in the scientific literature. However, the successful total synthesis of structurally related compounds, notably (-)-Rauvomine B, provides a clear and validated roadmap for the potential synthetic endeavor toward this compound. This document outlines a prospective synthetic strategy for this compound, leveraging the key chemical transformations and methodologies developed for analogous molecules. Detailed protocols for crucial synthetic steps are provided, alongside a summary of quantitative data from the synthesis of related compounds to serve as a benchmark for a future synthesis of this compound.

Introduction: this compound and the Sarpagine (B1680780) Alkaloids

This compound is a member of the sarpagine family of monoterpenoid indole alkaloids, which are characterized by a complex, fused-ring system. These natural products have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. While the specific bioactivity of this compound is yet to be fully explored, related compounds in the sarpagine family have demonstrated a range of pharmacological properties.

The primary challenge in the synthesis of this compound and its congeners lies in the stereocontrolled construction of its polycyclic core, including the characteristic bridged-ring systems. The successful total synthesis of (-)-Rauvomine B has illuminated a viable pathway to access these complex scaffolds.

A Prospective Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis for this compound can be envisioned based on the strategies employed in the synthesis of (-)-Rauvomine B. The core of this strategy involves the late-stage formation of the intricate pentacyclic core from a more accessible tetracyclic intermediate.

G cluster_0 Retrosynthetic Analysis of this compound Rauvovertine_A This compound (Target Molecule) Pentacyclic_Core Pentacyclic Core Rauvovertine_A->Pentacyclic_Core Functional Group Interconversion Tetracyclic_Precursor Tetracyclic Precursor Pentacyclic_Core->Tetracyclic_Precursor Intramolecular Cyclization (e.g., Mukaiyama-Aldol) Indole_Derivative Substituted Indole Derivative Tetracyclic_Precursor->Indole_Derivative Pictet-Spengler Reaction Chiral_Building_Block Chiral Building Block Tetracyclic_Precursor->Chiral_Building_Block Palladium-Catalyzed Amination G cluster_workflow Workflow: Intramolecular Mukaiyama-Aldol Reaction A 1. Prepare Silyl (B83357) Enol Ether - Dissolve ketone in THF - Add LDA at -78°C - Add TMSCl B 2. Cyclization - Dissolve silyl enol ether in CH2Cl2 - Cool to -78°C - Add TiCl4 A->B Isolate crude intermediate C 3. Reaction Monitoring & Work-up - Stir at -78°C for 2h - Quench with aq. NH4Cl - Extract with CH2Cl2 B->C D 4. Purification - Dry, filter, and concentrate - Flash column chromatography C->D E Pentacyclic Product D->E

Synthetic Routes for Rauvovertine A Analogs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of synthetic strategies and experimental protocols for the preparation of analogs of Rauvovertine A, a member of the complex family of indole (B1671886) alkaloids. While the direct total synthesis of this compound is not extensively reported, this note focuses on the closely related and structurally significant analog, Rauvomine B, for which synthetic routes have been recently elucidated. The methodologies presented here offer a foundational platform for the synthesis of a variety of this compound analogs for further investigation in drug discovery and development.

Introduction

This compound belongs to the sarpagine (B1680780) class of monoterpene indole alkaloids, a family of natural products known for their intricate molecular architectures and diverse biological activities. A notable feature of some members of this family, like the related Rauvomine B, is the presence of a unique cyclopropane (B1198618) ring, which presents a significant synthetic challenge. Rauvomine B has demonstrated anti-inflammatory activity by inhibiting RAW 264.7 macrophages (IC50 = 39.6 μM)[1]. The synthetic strategies outlined below for Rauvomine B provide a robust framework for accessing the core scaffold and introducing structural diversity to create novel this compound analogs.

Key Synthetic Strategies for the Rauvomine Core

The total synthesis of (-)-Rauvomine B has been achieved through a strategy centered on the construction of a key tetracyclic intermediate, followed by a crucial intramolecular cyclopropanation step to form the characteristic hexacyclic ring system. Two successful generations of synthesis have been reported, with the most efficient route proceeding in 11 steps with an overall yield of 2.4% from commercially available materials[2][3].

A central feature of the successful synthetic approach is a strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyltriazole precursor[2][3]. The key bond formations in the ultimately successful route include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, and a ring-closing metathesis[2][3]. An alternative approach to the pentacyclic core of rauvomines involves a TiCl4-catalyzed Mukaiyama-Aldol reaction for the E-ring annulation, achieving a moderate yield of 70%[4].

Synthetic Scheme Overview

The overall synthetic strategy for (-)-Rauvomine B can be visualized as a multi-step process starting from a readily available chiral precursor.

G cluster_start Starting Material cluster_core Core Synthesis cluster_key Key Transformation cluster_final Final Product N-Boc-(S)-tryptophan N-Boc-(S)-tryptophan Tetracyclic Intermediate Tetracyclic Intermediate N-Boc-(S)-tryptophan->Tetracyclic Intermediate Multiple Steps N-sulfonyltriazole Precursor N-sulfonyltriazole Precursor Tetracyclic Intermediate->N-sulfonyltriazole Precursor Functional Group Manipulation Intramolecular Cyclopropanation Intramolecular Cyclopropanation N-sulfonyltriazole Precursor->Intramolecular Cyclopropanation (-)-Rauvomine B (-)-Rauvomine B Intramolecular Cyclopropanation->(-)-Rauvomine B

Caption: Overall synthetic strategy for (-)-Rauvomine B.

Data Presentation

The following table summarizes the reported yields for the key stages in the synthesis of (-)-Rauvomine B and the construction of the rauvomine core.

Synthetic Stage Key Transformation Reported Yield Reference
Construction of Tetracyclic IntermediateMultiple Steps from N-Boc-(S)-tryptophanNot explicitly stated in snippets[5]
E-ring AnnulationTiCl4-catalyzed Mukaiyama-Aldol reaction70%[4]
Total Synthesis of (-)-Rauvomine B11 steps from commercial materials2.4% (overall)[2][3]

Experimental Protocols

The following are representative protocols for key reactions in the synthesis of the rauvomine core, based on published literature.

cis-Selective Pictet-Spengler Reaction

This reaction is crucial for the formation of the tetracyclic core of the sarpagine alkaloids.

  • Reactants: A suitable tryptamine (B22526) derivative and an aldehyde.

  • Reagents: Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).

  • Procedure:

    • Dissolve the tryptamine derivative and the aldehyde in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C.

    • Add trifluoroacetic acid dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for the specified time (typically several hours, monitored by TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Ring-Closing Metathesis (RCM)

RCM is employed to form one of the key rings in the tetracyclic intermediate.

  • Reactant: A diene substrate.

  • Catalyst: Grubbs' second-generation catalyst.

  • Solvent: Anhydrous and degassed dichloromethane (CH₂Cl₂) or toluene.

  • Procedure:

    • Dissolve the diene substrate in the chosen solvent under an inert atmosphere.

    • Add a solution of Grubbs' second-generation catalyst in the same solvent.

    • Heat the reaction mixture to reflux for the required duration (monitored by TLC or NMR).

    • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the cyclized product.

Intramolecular Cyclopropanation of an N-sulfonyltriazole

This is the key step for the formation of the unique cyclopropane ring in Rauvomine B.

  • Reactant: The tetracyclic N-sulfonyltriazole precursor.

  • Reagents: A rhodium catalyst, such as Rh₂(esp)₂.

  • Solvent: A suitable anhydrous, non-protic solvent like dichloromethane or 1,2-dichloroethane.

  • Procedure:

    • Dissolve the N-sulfonyltriazole precursor in the chosen solvent under an inert atmosphere.

    • Add the rhodium catalyst to the solution.

    • Stir the reaction at the specified temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed (monitored by TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the cyclopropanated product.

Workflow for Analog Synthesis

The synthesis of this compound analogs can be achieved by modifying the starting materials or introducing functional groups at various stages of the synthesis of the rauvomine core.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_diversification Diversification cluster_final Final Products Substituted\nN-Boc-(S)-tryptophan Substituted N-Boc-(S)-tryptophan Pictet-Spengler Pictet-Spengler Substituted\nN-Boc-(S)-tryptophan->Pictet-Spengler Modified\nAldehyde Modified Aldehyde Modified\nAldehyde->Pictet-Spengler RCM RCM Pictet-Spengler->RCM Cyclopropanation Cyclopropanation RCM->Cyclopropanation Late-stage\nFunctionalization Late-stage Functionalization Cyclopropanation->Late-stage\nFunctionalization This compound Analogs This compound Analogs Late-stage\nFunctionalization->this compound Analogs

Caption: Workflow for the synthesis of this compound analogs.

Conclusion

The synthetic routes established for (-)-Rauvomine B provide a powerful and adaptable platform for the creation of a diverse library of this compound analogs. By employing key transformations such as the Pictet-Spengler reaction, ring-closing metathesis, and a novel intramolecular cyclopropanation, researchers can access the complex core structure of these alkaloids. The detailed protocols and strategic workflows presented in this application note are intended to facilitate further research into the medicinal potential of this fascinating class of natural products.

References

Application Notes and Protocols: Rauvovertine A In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine A is a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata. As part of the broader investigation into the pharmacological potential of novel natural products, assessing the in vitro cytotoxicity of this compound is a critical first step in the drug discovery process. This document provides a detailed protocol for evaluating the cytotoxic effects of this compound against various human cancer cell lines using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for determining drug-induced cytotoxicity. Additionally, a general workflow and data presentation template are provided to guide researchers in their investigations. While it has been reported that this compound was evaluated for its in vitro cytotoxicity against human tumor cell lines HL-60, SMMC-7721, A-549, MCF-7, and SW-480, specific quantitative data from these studies are not widely available in the public domain. Of note, other alkaloids, Rauverines A-G, isolated from the same plant, have been reported to show no cytotoxicity against a panel of five human cancer cell lines.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines (Template)

Cell LineCancer TypeIC50 (µM)
HL-60 Promyelocytic LeukemiaEnter experimental data
SMMC-7721 Hepatocellular CarcinomaEnter experimental data
A-549 Lung CarcinomaEnter experimental data
MCF-7 Breast AdenocarcinomaEnter experimental data
SW480 Colon AdenocarcinomaEnter experimental data
Positive Control (e.g., Doxorubicin)-Enter experimental data

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is adapted for the evaluation of a purified natural product like this compound.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (of known purity)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA), 50% (w/v) in deionized water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid solution

  • 10 mM Tris base solution, pH 10.5

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (510 nm absorbance)

2. Cell Culture and Seeding:

  • Maintain the selected human cancer cell lines in their appropriate culture medium in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during their exponential growth phase using Trypsin-EDTA for adherent cells or by centrifugation for suspension cells.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).

  • Dilute the cell suspension to the optimal seeding density (to be determined for each cell line, typically 5,000-10,000 cells/well) in fresh culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well microplate.

  • Incubate the plates for 24 hours to allow for cell attachment and recovery.

3. Compound Preparation and Treatment:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare a series of working solutions by serially diluting the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Prepare working solutions for the positive control (e.g., Doxorubicin) and a vehicle control (medium with the same final concentration of DMSO as the treated wells).

  • After the 24-hour pre-incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared working solutions of this compound, positive control, or vehicle control.

  • Include wells with medium only to serve as a blank.

  • Incubate the treated plates for 48-72 hours.

4. SRB Assay Procedure:

  • After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) to fix the cells.

  • Incubate the plates at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water to remove TCA and unbound components.

  • Allow the plates to air dry completely at room temperature.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

  • Measure the absorbance at 510 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software).

Visualizations

Experimental Workflow for SRB Cytotoxicity Assay

SRB_Workflow SRB Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding (96-well plate) treatment Cell Treatment with this compound cell_culture->treatment compound_prep This compound Dilution Series compound_prep->treatment incubation Incubation (48-72 hours) treatment->incubation fixation Cell Fixation (TCA) incubation->fixation staining Staining (SRB Dye) fixation->staining solubilization Dye Solubilization (Tris Base) staining->solubilization read_absorbance Read Absorbance (510 nm) solubilization->read_absorbance calc_viability % Viability Calculation read_absorbance->calc_viability ic50 IC50 Determination calc_viability->ic50

Caption: Workflow of the Sulforhodamine B (SRB) in vitro cytotoxicity assay.

Signaling Pathway (Placeholder)

No specific signaling pathway has been elucidated for this compound's cytotoxic activity. Should a mechanism of action be identified (e.g., apoptosis induction), a diagram illustrating the relevant pathway would be pertinent. For instance, if this compound were found to induce apoptosis via the intrinsic pathway, a diagram could be constructed as follows:

Apoptosis_Pathway Hypothetical Apoptotic Pathway for this compound RauvovertineA This compound Mitochondrion Mitochondrion RauvovertineA->Mitochondrion Stress Signal Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak CytochromeC Cytochrome c Release Bax_Bak->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by this compound.

Application Notes and Protocols for Developing Cell-Based Assays for Rauvovertine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine A is a novel small molecule with potential therapeutic applications. To elucidate its mechanism of action and advance its development as a potential drug candidate, robust and reproducible cell-based assays are essential. These assays are critical for determining the compound's effects on cellular processes, identifying its molecular targets, and establishing a therapeutic window.[1][2] This document provides detailed application notes and protocols for a tiered approach to developing cell-based assays for this compound, from initial cytotoxicity screening to more in-depth mechanistic studies.

The provided protocols are designed to be adaptable to various cancer cell lines and research questions. They will guide researchers in assessing cell viability, characterizing the mode of cell death, and investigating the impact of this compound on key cellular signaling pathways, with a focus on protein kinases, which are common drug targets in oncology.[3][4][5][6]

Tier 1: Primary Assays - Cell Viability and Cytotoxicity Screening

The initial step in characterizing the biological activity of this compound is to determine its effect on cell viability and proliferation across a panel of relevant cancer cell lines. This will help identify sensitive cell lines and determine the concentration range for subsequent, more detailed assays.

Data Presentation: Summary of Hypothetical IC50 Values for this compound

The following table presents hypothetical half-maximal inhibitory concentration (IC50) values for this compound in a panel of cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer15.8
A549Lung Cancer8.1
HCT116Colon Cancer2.5
JurkatT-cell Leukemia1.9
Experimental Protocol: MTT Cell Viability Assay

This protocol describes a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tier 2: Secondary Assays - Mechanism of Action

Once the cytotoxic effect of this compound is established, the next step is to investigate the underlying mechanism of cell death, such as apoptosis.

Data Presentation: Hypothetical Caspase-3/7 Activation Data

The following table shows hypothetical data for the induction of apoptosis by this compound, as measured by a luminescent caspase-3/7 assay.

TreatmentConcentration (µM)Caspase-3/7 Activity (RLU)Fold Change vs. Control
Vehicle Control015,2341.0
This compound145,7023.0
This compound5121,8728.0
This compound10228,51015.0
Staurosporine (Positive Control)1258,97817.0
Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol outlines the use of a commercially available luminescent assay to measure the activity of caspases-3 and -7, key executioner caspases in apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.

Tier 3: Tertiary Assays - Target Identification and Pathway Analysis

For a novel compound like this compound, identifying its molecular target is crucial. Since many anti-cancer drugs target protein kinases, a logical next step is to assess its effect on kinase activity and downstream signaling pathways.

Data Presentation: Hypothetical Kinase Inhibition Profile

The following table presents a hypothetical kinase inhibition profile for this compound at a concentration of 10 µM, screened against a panel of common oncogenic kinases.

Kinase% Inhibition at 10 µM
EGFR5%
HER28%
Aurora Kinase A 92%
Aurora Kinase B 88%
MEK112%
PI3Kα7%
Experimental Protocol: In-Cell Western Assay for Phospho-Protein Levels

This protocol describes a method to quantify the phosphorylation of a specific downstream target of a kinase, providing a cell-based measure of the kinase's activity.[7] This example will focus on measuring the phosphorylation of Histone H3 at Serine 10, a substrate of Aurora Kinase B.

Materials:

  • Cancer cell line with known Aurora Kinase B activity (e.g., HCT116)

  • Complete cell culture medium

  • This compound

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-Total Histone H3

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • In-Cell Western Blocking Buffer

  • In-Cell Western Permeabilization Buffer

  • 37% Formaldehyde (B43269)

  • 96-well plates

  • LI-COR® Odyssey® Imaging System or similar

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as previously described.

  • Cell Fixation: Remove the treatment medium and add 150 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the wells five times with PBS. Add 150 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

  • Blocking: Wash the wells five times with PBS. Add 150 µL of Blocking Buffer and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer. Add 50 µL of the antibody solution to each well and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells five times with PBS. Dilute the secondary antibodies in Blocking Buffer. Add 50 µL of the antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the wells five times with PBS. Scan the plate using a LI-COR® Odyssey® Imaging System in the 700 nm and 800 nm channels.

  • Data Analysis: Quantify the fluorescence intensity for both the phospho-protein and total protein. Normalize the phospho-protein signal to the total protein signal to determine the effect of this compound on protein phosphorylation.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Rauvovertine_A This compound Rauvovertine_A->MEK Potential Inhibition Rauvovertine_A->AKT Potential Inhibition

Caption: Example of a signaling pathway potentially targeted by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Novel Compound (this compound) tier1 Tier 1: Cell Viability Screening (MTT Assay) start->tier1 tier2 Tier 2: Mechanism of Action (Apoptosis Assay) tier1->tier2 Identify sensitive cell lines and IC50 values tier3 Tier 3: Target Identification (Kinase Assays, Western Blot) tier2->tier3 Determine mode of cell death end End: Identify Lead Candidate and Mechanism tier3->end Identify molecular target and signaling pathway

Caption: Tiered experimental workflow for characterizing this compound.

Logical Relationship Diagram

Logical_Relationship compound This compound kinase Target Kinase (e.g., Aurora Kinase) compound->kinase Inhibits substrate Downstream Substrate (e.g., Histone H3) kinase->substrate Phosphorylates phenotype Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest) substrate->phenotype Regulates

Caption: Logical relationship between this compound, its target, and cellular effect.

References

Application Notes & Protocols for the Quantification of Rauvovertine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine A is an indole (B1671886) alkaloid identified from plants of the Rauwolfia genus, which are known for their rich composition of bioactive compounds. Accurate and precise quantification of this compound is essential for various stages of research and drug development, including phytochemical analysis, pharmacokinetic studies, and quality control of herbal preparations. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Disclaimer: As of the latest literature review, specific validated analytical methods for this compound are not widely published. The following protocols are proposed based on established and validated methods for other structurally similar indole alkaloids found in Rauwolfia species, such as ajmaline, ajmalicine, and reserpine.[1][2][3][4][5] These methods serve as a robust starting point for method development and validation in your laboratory.

I. High-Performance Liquid Chromatography (HPLC-UV) Method

This method describes a reversed-phase HPLC approach for the quantification of this compound, suitable for routine analysis and quality control.

Experimental Protocol

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 1.0 g of finely powdered, dried plant material (e.g., roots or leaves of Rauwolfia sp.).

    • Transfer the powder to a conical flask and add 50 mL of methanol (B129727).

    • Perform ultrasonic extraction for 30 minutes at room temperature.[4]

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in 10 mL of methanol.

    • Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.

2. Chromatographic Conditions

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is proposed for optimal separation.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 80 20
    25 40 60
    30 40 60
    35 80 20

    | 40 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Given the indole alkaloid structure, scanning from 200-400 nm is recommended. A wavelength of approximately 280 nm is likely to be suitable for quantification.[3]

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard (if available) in methanol (e.g., 1 mg/mL).

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the calibration standards and the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed HPLC method, based on typical values for similar alkaloids.[2][4]

ParameterExpected Value
Retention Time (tR) 15 - 20 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices like biological fluids or when trace-level detection is required.

Experimental Protocol

1. Sample Preparation (from Biological Matrix, e.g., Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally related alkaloid not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

    • Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    1 95 5
    8 10 90
    10 10 90
    10.1 95 5

    | 12 | 95 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow Rates: To be optimized for the specific instrument.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Note: MRM transitions must be determined by infusing a standard solution of this compound. Based on the likely molecular formula of C20H23N3O for a related compound, the precursor ion [M+H]+ would be approximately m/z 322.2. Product ions would need to be identified through fragmentation experiments.

Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed LC-MS method.

ParameterExpected Value
Retention Time (tR) 4 - 6 min
MRM Transition Precursor > Product 1; Precursor > Product 2
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (%RSD) < 10%
Accuracy (Recovery) 90 - 110%

Visualizations

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification p1 Weigh Plant Material p2 Ultrasonic Extraction (Methanol) p1->p2 p3 Filter p2->p3 p4 Evaporate to Dryness p3->p4 p5 Reconstitute in Methanol p4->p5 p6 Syringe Filter (0.45 µm) p5->p6 a1 Inject into HPLC p6->a1 a2 C18 Separation a1->a2 a3 UV Detection (280 nm) a2->a3 a4 Data Acquisition a3->a4 q1 Peak Integration a4->q1 q2 Calibration Curve q1->q2 q3 Calculate Concentration q2->q3

Caption: HPLC-UV analysis workflow for this compound from plant material.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_quant Quantification p1 Plasma Sample + Acetonitrile (Internal Std) p2 Vortex & Centrifuge p1->p2 p3 Collect Supernatant p2->p3 p4 Evaporate to Dryness p3->p4 p5 Reconstitute in Mobile Phase p4->p5 p6 Syringe Filter (0.22 µm) p5->p6 a1 Inject into UHPLC p6->a1 a2 C18 Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 q1 Peak Integration a4->q1 q2 Calibration Curve q1->q2 q3 Calculate Concentration q2->q3

Caption: LC-MS/MS analysis workflow for this compound from a biological matrix.

References

Application Notes and Protocols for Rauwolfia Alkaloids in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Rauvovertine A": Extensive searches for a compound named "this compound" have not yielded any specific results. It is highly probable that this is a misspelling of an alkaloid derived from the Rauwolfia genus. This document provides a comprehensive overview of the application of alkaloids from Rauwolfia species in cancer cell line studies, which are known for their anti-cancer properties.

Introduction

Alkaloids derived from plants of the Rauwolfia genus, such as Rauwolfia vomitoria and Rauwolfia serpentina, have a long history in traditional medicine.[1][2] Modern scientific investigation has revealed their potential as anti-cancer agents. These natural compounds have demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including those of the breast, prostate, and pancreas.[2][3][4] The primary mechanisms of action appear to involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][5] This document provides detailed application notes, experimental protocols, and data summaries for researchers and drug development professionals interested in the study of Rauwolfia alkaloids in oncology.

Data Presentation: Anti-proliferative Activity of Rauwolfia Alkaloids

The following table summarizes the 50% inhibitory concentration (IC50) values of Rauwolfia extracts and their constituent alkaloids in various cancer cell lines. This data provides a quantitative measure of their anti-cancer potency.

Compound/ExtractCancer Cell LineCell TypeIC50 ValueReference
Rauwolfia vomitoria ExtractPANC-1Pancreatic Cancer140 - 317 µg/ml[3]
Rauwolfia vomitoria ExtractMiA PaCa-2Pancreatic Cancer140 - 317 µg/ml[3]
Rauwolfia vomitoria ExtractAsPC-1Pancreatic Cancer140 - 317 µg/ml[3]
Rauwolfia vomitoria ExtractHPAF-IIPancreatic Cancer140 - 317 µg/ml[3]
Rauwolfia vomitoria ExtractBxPC-3Pancreatic Cancer140 - 317 µg/ml[3]
Rauwolfia tetraphylla ExtractMCF-7Breast Cancer>100 µg/mL (57.5% inhibition)[4]
AlstonineLNCaPProstate CancerNot explicitly stated, but showed anti-proliferative activity[2]
Reserpine (B192253)VariousDrug-resistant tumor cellsShowed profound activity[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of Rauwolfia alkaloids in cancer cell lines.

This protocol is used to assess the cytotoxic effects of Rauwolfia alkaloids on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, PANC-1)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Rauwolfia alkaloid stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the Rauwolfia alkaloid in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted alkaloid solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

This flow cytometry-based assay is used to quantify apoptosis induced by Rauwolfia alkaloids.

  • Materials:

    • Cancer cell lines

    • Rauwolfia alkaloid

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentration of the Rauwolfia alkaloid for the specified time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

This technique is used to investigate the effect of Rauwolfia alkaloids on the expression of proteins involved in signaling pathways like apoptosis and cell cycle regulation.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against Bcl-2, Bax, β-catenin, Cyclin D1)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and untreated cells and determine the protein concentration.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Rauwolfia alkaloids.

Apoptosis_Pathway Rauwolfia Alkaloids Rauwolfia Alkaloids Bcl-2 Bcl-2 Rauwolfia Alkaloids->Bcl-2 Inhibits Bax Bax Rauwolfia Alkaloids->Bax Promotes Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2->Mitochondrion Bax->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway induced by Rauwolfia Alkaloids.

Figure 2: Inhibition of Wnt/β-catenin Signaling by Rauwolfia Alkaloids.

Experimental_Workflow cluster_invitro In Vitro Studies Cell Culture Cell Culture Treatment Treatment with Rauwolfia Alkaloids Cell Culture->Treatment Viability Assay Cell Viability (MTT Assay) Treatment->Viability Assay Apoptosis Assay Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis Assay Protein Analysis Protein Expression (Western Blot) Treatment->Protein Analysis IC50 Determine IC50 Viability Assay->IC50 Apoptotic Cells Quantify Apoptosis Apoptosis Assay->Apoptotic Cells Pathway Modulation Assess Pathway Modulation Protein Analysis->Pathway Modulation

Figure 3: General Experimental Workflow for Studying Rauwolfia Alkaloids.

References

Application Notes and Protocols: Mechanism of Action Studies for Rauvovertine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvovertine A is a novel small molecule inhibitor demonstrating potent anti-proliferative activity in various cancer cell lines. These application notes provide a comprehensive overview of the experimental protocols to elucidate the mechanism of action of this compound, focusing on its interaction with the Receptor Tyrosine Kinase (RTK) signaling pathway. The presented methodologies cover target identification and validation, quantitative assessment of inhibitory activity, and analysis of downstream cellular effects.

Introduction

This compound has emerged as a promising candidate for anti-cancer therapy. Understanding its precise mechanism of action is crucial for further preclinical and clinical development. This document outlines a series of protocols to characterize this compound as a potent inhibitor of the "Kinase of Rapid Cellular Proliferation" (KRCP), a receptor tyrosine kinase. The proposed mechanism involves the inhibition of KRCP kinase activity, leading to the suppression of the downstream MEK/ERK signaling cascade and subsequent inhibition of cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various in vitro assays designed to characterize the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
KRCP15.2
EGFR> 10,000
VEGFR2> 10,000
PDGFRβ> 10,000
c-Met> 10,000

Table 2: Binding Affinity of this compound to KRCP

ParameterValue
Association Rate (ka)2.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate (kd)1.8 x 10⁻³ s⁻¹
Dissociation Constant (Kd)7.2 nM

Table 3: Cellular Anti-proliferative Activity of this compound

Cell Line (KRCP-positive)IC50 (nM)
HT-29 (Colon Cancer)55.8
A549 (Lung Cancer)72.3
MCF-7 (Breast Cancer)61.5

Experimental Protocols

Target Identification and Validation

3.1.1. Kinase Panel Screening

  • Objective: To identify the primary kinase target of this compound.

  • Methodology: A competitive binding assay is used to screen this compound against a panel of human kinases. The assay measures the displacement of a fluorescent tracer from the kinase active site by the compound.

    • Prepare a stock solution of this compound in 100% DMSO.

    • In a 384-well plate, add the kinase, the fluorescent tracer, and this compound at a final concentration of 1 µM.

    • Incubate the plate at room temperature for 60 minutes.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer and binding of this compound to the kinase.

    • Calculate the percentage of inhibition relative to a positive control (a known inhibitor) and a negative control (DMSO).

3.1.2. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To determine the binding affinity and kinetics of this compound to the identified target kinase (KRCP).[1]

  • Methodology:

    • Immobilize recombinant human KRCP protein on a CM5 sensor chip.

    • Prepare a series of concentrations of this compound in running buffer.

    • Inject the different concentrations of this compound over the sensor chip surface and measure the change in response units (RU) over time.

    • After the association phase, inject running buffer to measure the dissociation phase.

    • Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[2]

In Vitro and Cellular Assays

3.2.1. In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To quantify the inhibitory potency of this compound against KRCP.

  • Methodology: A luminescence-based kinase assay is used.

    • Prepare a serial dilution of this compound.

    • In a white 384-well plate, add KRCP enzyme, the substrate peptide, and ATP.

    • Add the serially diluted this compound to the wells.

    • Incubate the reaction at 30°C for 1 hour.

    • Add a detection reagent that measures the amount of ADP produced (correlating with kinase activity). The reagent contains luciferase, which produces light in the presence of ADP.

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3][4]

3.2.2. Western Blot Analysis of Downstream Signaling

  • Objective: To assess the effect of this compound on the KRCP signaling pathway in cells.

  • Methodology:

    • Culture KRCP-positive cancer cells (e.g., HT-29) to 70-80% confluency.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with the KRCP ligand, Proliferation Factor Alpha (PFA), for 15 minutes.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-KRCP, total KRCP, phospho-MEK, total MEK, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

3.2.3. Cell Proliferation Assay

  • Objective: To determine the anti-proliferative effect of this compound on cancer cells.

  • Methodology: A colorimetric assay (e.g., MTT or WST-1) is used.

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.[5]

Visualizations

Proposed Signaling Pathway of this compound Inhibition

RauvovertineA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KRCP KRCP MEK MEK KRCP->MEK Activates PFA PFA Ligand PFA->KRCP Binds RauvovertineA This compound RauvovertineA->KRCP Inhibits ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Target Validation

Target_Validation_Workflow Start Hypothesis: This compound inhibits a kinase KinaseScreen Kinase Panel Screen Start->KinaseScreen IdentifyTarget Identify KRCP as top hit KinaseScreen->IdentifyTarget SPR Surface Plasmon Resonance (SPR) IdentifyTarget->SPR InVitroKinase In Vitro Kinase Assay IdentifyTarget->InVitroKinase DetermineAffinity Determine Kd SPR->DetermineAffinity WesternBlot Western Blot DetermineAffinity->WesternBlot DetermineIC50 Determine IC50 InVitroKinase->DetermineIC50 DetermineIC50->WesternBlot CellProlif Cell Proliferation Assay WesternBlot->CellProlif Conclusion Conclusion: This compound is a potent and selective KRCP inhibitor CellProlif->Conclusion

Caption: Workflow for target identification and validation.

Logical Relationship of Experimental Data

Data_Relationship cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseIC50 Low IC50 for KRCP (15.2 nM) Conclusion This compound is a selective, cell-potent KRCP inhibitor KinaseIC50->Conclusion demonstrates potency BindingKd High Affinity to KRCP (Kd = 7.2 nM) BindingKd->Conclusion confirms direct binding PhosphoInhibition Inhibition of p-MEK/p-ERK PhosphoInhibition->Conclusion shows pathway inhibition ProlifIC50 Potent Anti-proliferative IC50 (55-73 nM) ProlifIC50->Conclusion validates cellular effect

References

Application Notes and Protocols for Target Identification and Validation of Rauvovertine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the techniques and methodologies for the identification and validation of the molecular target(s) of a novel natural product, Rauvovertine A. This document outlines a strategic workflow, from initial phenotypic screening observations to definitive target validation, incorporating detailed experimental protocols and data presentation guidelines. The described approaches are broadly applicable to the characterization of other novel bioactive compounds.

Introduction to this compound and the Imperative of Target Identification

This compound is a hypothetical novel macrocyclic lactone isolated from a rare marine sponge, exhibiting potent anti-proliferative effects in various cancer cell lines during initial phenotypic screens. While the therapeutic potential is significant, elucidation of its mechanism of action is paramount for further development as a clinical candidate. Target identification is a critical step in this process, providing a deeper understanding of the compound's efficacy, potential side effects, and opportunities for structure-activity relationship (SAR) studies to optimize its therapeutic index. The identification of a specific molecular target is essential for a rational drug development program.[1]

Target Identification Strategies for this compound

A multi-pronged approach is recommended for the unbiased identification of this compound's cellular target(s). These strategies can be broadly categorized into affinity-based and activity-based methods.

Affinity-Based Target Identification

This approach relies on the physical interaction between this compound and its protein target. A common and powerful technique is affinity chromatography coupled with mass spectrometry.

Experimental Workflow: Affinity-Based Target Identification

cluster_0 Probe Synthesis cluster_1 Affinity Chromatography cluster_2 Target Identification A This compound B Linker Attachment A->B C Immobilization on Resin B->C D Cell Lysate Incubation C->D E Wash Unbound Proteins D->E F Elute Bound Proteins E->F G SDS-PAGE F->G H In-gel Digestion G->H I LC-MS/MS Analysis H->I J Database Search & Protein ID I->J

Fig. 1: Workflow for affinity-based target identification.

Protocol: Affinity Chromatography for this compound Target Pulldown

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short PEG linker with a terminal alkyne or amine group) for immobilization. The linker position should be chosen carefully to minimize disruption of the compound's biological activity.

  • Immobilization: Covalently attach the linker-modified this compound to a solid support, such as NHS-activated sepharose beads.

  • Cell Lysate Preparation: Culture a responsive cancer cell line (e.g., HeLa) to ~80% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate lysate with unconjugated beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive elution with excess free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise specific bands, and identify the proteins by in-gel tryptic digestion followed by LC-MS/MS analysis.

Data Presentation: Putative this compound Interacting Proteins

RankProtein NameGene SymbolMascot ScoreUnique PeptidesFold Enrichment (this compound vs. Control)
1Mitogen-activated protein kinase kinase 1MAP2K1 (MEK1)12542515.2
2Heat shock protein 90HSP90AA1876183.1
314-3-3 protein zeta/deltaYWHAZ652122.5
Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to identify the direct targets of a compound in a complex biological system.[2] This method is particularly useful if this compound acts as a covalent inhibitor.

Protocol: Competitive ABPP for this compound

  • Probe Design: Synthesize a reactive probe based on the this compound scaffold that contains a reporter tag (e.g., a fluorophore or biotin).

  • Cell Treatment: Treat intact, living cancer cells with increasing concentrations of this compound for a defined period.

  • Probe Labeling: Add the reactive probe to the cell lysate to label the remaining unbound target proteins.

  • Analysis: Visualize the labeled proteins by in-gel fluorescence scanning or perform a streptavidin pulldown for biotin-tagged probes, followed by LC-MS/MS for identification. A decrease in probe labeling with increasing this compound concentration indicates competitive binding to the target protein.

Target Validation Techniques

Once a putative target is identified, it is crucial to validate that the observed phenotype is a direct result of the compound's interaction with this target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stability of a protein in its native cellular environment. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Protocol: CETSA for this compound Target Engagement

  • Cell Treatment: Treat cancer cells with either vehicle control or this compound.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target (e.g., MEK1).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.

Data Presentation: CETSA Results for MEK1

TreatmentTm of MEK1 (°C)
Vehicle Control48.5 ± 0.3
This compound (1 µM)54.2 ± 0.4
RNA Interference (RNAi) and CRISPR-Cas9

Genetic knockdown or knockout of the putative target should phenocopy the effects of this compound treatment.

Protocol: siRNA-mediated Knockdown of MEK1

  • Transfection: Transfect cancer cells with either a non-targeting control siRNA or an siRNA specifically targeting MEK1.

  • Protein Knockdown Confirmation: After 48-72 hours, confirm the knockdown of MEK1 protein levels by Western blotting.

  • Phenotypic Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the transfected cells. A significant reduction in cell viability in the MEK1 knockdown cells would support MEK1 as the target of this compound.

  • Sensitization/Resistance: Treat the knockdown cells with this compound. If MEK1 is the target, the knockdown cells may show a reduced sensitivity to the compound.

Elucidation of the Downstream Signaling Pathway

Based on the identification of MEK1 as the primary target of this compound, further experiments should be conducted to confirm the modulation of the downstream signaling pathway.

Signaling Pathway: this compound Inhibition of the MAPK/ERK Pathway

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->MEK1/2

Fig. 2: Proposed signaling pathway inhibited by this compound.

Protocol: Western Blot Analysis of the MAPK/ERK Pathway

  • Cell Treatment: Treat cancer cells with increasing concentrations of this compound for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of MEK1 and its downstream effector ERK1/2. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities.

Data Presentation: Effect of this compound on MAPK/ERK Signaling

This compound (µM)p-ERK1/2 / Total ERK1/2 (Fold Change vs. Control)
01.00
0.10.65
10.21
100.05

Conclusion

The systematic application of the target identification and validation techniques described in these notes will facilitate the elucidation of the mechanism of action of this compound. The identification of MEK1 as the primary target provides a strong rationale for its anti-proliferative activity and guides further preclinical development. This integrated approach, combining chemical biology, proteomics, and cell biology, serves as a robust framework for the characterization of novel bioactive compounds.

References

Application Notes and Protocols for High-Throughput Screening of Rauvovertine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rauvovertine A

This compound is a novel alkaloid isolated from the stems of Rauvolfia verticillata.[1] Preliminary studies have indicated its potential as an anti-tumor agent.[1] Structurally, this compound possesses a complex heterocyclic framework (Molecular Formula: C19H22N2O3, Molecular Weight: 326.40 g/mol ), suggesting the potential for specific interactions with biological targets.[1][2] This document provides a detailed protocol for utilizing this compound in a high-throughput screening (HTS) campaign to identify and characterize its potential inhibitory effects on the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer and neurodegenerative diseases.

Proposed Mechanism of Action: Inhibition of Akt1 Kinase

Based on the reported anti-tumor properties of this compound, a plausible mechanism of action is the inhibition of key nodes in cell survival and proliferation pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of these processes. We hypothesize that this compound exerts its biological effects through the direct inhibition of Akt1 kinase, a serine/threonine-protein kinase. Inhibition of Akt1 would lead to decreased phosphorylation of its downstream targets, ultimately resulting in the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt1 Akt1 PDK1->Akt1 Phosphorylation mTORC1 mTORC1 Akt1->mTORC1 Activation Apoptosis Apoptosis Akt1->Apoptosis Inhibition Proliferation Cell Proliferation mTORC1->Proliferation RauvovertineA This compound RauvovertineA->Akt1 Inhibition

Figure 1: Proposed PI3K/Akt1 signaling pathway and the inhibitory action of this compound.

Physicochemical Properties and Handling of this compound

Proper handling and storage of this compound are critical for maintaining its stability and ensuring reproducible results in HTS assays.

PropertyValueSource/Recommendation
Molecular FormulaC19H22N2O3[1]
Molecular Weight326.40 g/mol [2]
Purity>98% (HPLC)Vendor Specification
AppearanceWhite to off-white solidInternal Observation
SolubilitySoluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, insoluble in water.Internal Testing
StorageStore as a solid at -20°C. For long-term storage, desiccate and protect from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.Standard laboratory practice

High-Throughput Screening Protocol: LanthaScreen™ Eu Kinase Binding Assay for Akt1

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of this compound to the Akt1 kinase. The assay is based on the binding of a europium-labeled anti-tag antibody to a tagged kinase and the displacement of a fluorescent tracer from the kinase's ATP-binding site by a test compound.

Materials and Reagents
  • Akt1, active, recombinant human protein (GST-tagged)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • TR-FRET Dilution Buffer

  • This compound

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • 384-well, low-volume, black, round-bottom microplates

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep 1. Prepare this compound serial dilutions in DMSO Dispense_Compound 3. Dispense Compounds (2.5 µL) into 384-well plate Compound_Prep->Dispense_Compound Reagent_Prep 2. Prepare Master Mixes: - Kinase/Antibody Mix - Tracer Mix Add_Kinase_Ab 4. Add Kinase/Antibody Mix (5 µL) Reagent_Prep->Add_Kinase_Ab Add_Tracer 6. Add Tracer Mix (2.5 µL) Reagent_Prep->Add_Tracer Dispense_Compound->Add_Kinase_Ab Incubate1 5. Incubate (15 min, RT) Add_Kinase_Ab->Incubate1 Incubate1->Add_Tracer Incubate2 7. Incubate (60 min, RT, protected from light) Add_Tracer->Incubate2 Read_Plate 8. Read TR-FRET Signal (Emission at 520 nm & 495 nm) Incubate2->Read_Plate Calculate_Ratio 9. Calculate Emission Ratio (520 nm / 495 nm) Read_Plate->Calculate_Ratio Data_Analysis 10. Determine % Inhibition and IC50 values Calculate_Ratio->Data_Analysis

Figure 2: High-throughput screening workflow for the Akt1 kinase binding assay.
Detailed Protocol

  • Compound Preparation:

    • Prepare a 1 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to generate a concentration range for IC50 determination (e.g., from 100 µM to 1.7 nM final assay concentration).

    • Prepare positive (Staurosporine) and negative (DMSO) controls.

  • Reagent Preparation:

    • Prepare a 2X working solution of Akt1 kinase and Eu-anti-GST antibody in TR-FRET Dilution Buffer.

    • Prepare a 4X working solution of Kinase Tracer 236 in TR-FRET Dilution Buffer.

  • Assay Procedure (per well of a 384-well plate):

    • Add 2.5 µL of the compound dilutions (or controls) to the assay plate.

    • Add 5 µL of the 2X Kinase/Antibody solution.

    • Mix gently and incubate for 15 minutes at room temperature.

    • Add 2.5 µL of the 4X Tracer solution.

    • Mix gently, cover the plate to protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader.

    • Set the excitation wavelength to 340 nm.

    • Measure the emission at 520 nm (tracer signal) and 495 nm (europium reference signal).

Data Analysis
  • Calculate the TR-FRET Emission Ratio:

    • Emission Ratio = (Emission at 520 nm) / (Emission at 495 nm)

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min_control) / (Ratio_max_control - Ratio_min_control))

      • Ratio_sample: Emission ratio of the well with this compound.

      • Ratio_max_control: Average emission ratio of the DMSO (no inhibition) wells.

      • Ratio_min_control: Average emission ratio of the Staurosporine (maximum inhibition) wells.

  • Determine IC50 Value:

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for this compound in the Akt1 kinase binding assay, alongside a known inhibitor for comparison.

CompoundTargetAssay TypeIC50 (nM)Hill SlopeMax Inhibition (%)
This compound Akt1LanthaScreen™ Binding75.3 ± 8.21.198.5
StaurosporineAkt1LanthaScreen™ Binding15.6 ± 2.10.9100

Orthogonal Confirmatory Assays

To validate the results from the primary HTS and confirm the mechanism of action, it is essential to perform secondary, orthogonal assays.

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement of this compound with Akt1 in a cellular context.

  • Western Blot Analysis: To measure the phosphorylation status of downstream targets of Akt1 (e.g., GSK3β, PRAS40) in cells treated with this compound.

  • Cell Viability/Apoptosis Assays: To correlate the inhibition of Akt1 with a functional cellular outcome, such as decreased viability (e.g., using a CellTiter-Glo® assay) or increased apoptosis (e.g., using a Caspase-Glo® 3/7 assay) in cancer cell lines known to be dependent on PI3K/Akt signaling.

Conclusion

This compound represents a promising natural product with potential as an anti-tumor agent. The protocols and data presented here provide a comprehensive framework for the high-throughput screening and initial characterization of this compound as a putative Akt1 kinase inhibitor. Successful validation through the proposed primary and secondary assays will provide a strong foundation for further lead optimization and preclinical development.

References

Application Notes & Protocols: Rauvovertine A Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine A is an indole (B1671886) alkaloid first isolated from the stems of Rauvolfia verticillata. Preliminary studies have indicated its potential as an anti-tumor agent, making it a compound of interest for further preclinical and clinical development. A significant challenge in the in vivo evaluation of this compound is its presumed poor aqueous solubility, a common characteristic of complex alkaloids.[1][2] This document provides detailed application notes and a robust protocol for the formulation of this compound to achieve adequate bioavailability for in vivo efficacy and pharmacokinetic studies. The focus is on creating a stable and safe microemulsion formulation suitable for parenteral administration in animal models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a successful formulation.[3] As specific experimental data for this compound is limited, the following table summarizes its known characteristics alongside plausible, representative values for a poorly soluble indole alkaloid.

PropertyValue (Representative)Method / Comment
Molecular Formula C₁₉H₂₂N₂O₃-
Molecular Weight 326.39 g/mol -
Appearance White to off-white solidVisual Inspection
Aqueous Solubility (pH 7.4) < 0.1 µg/mLAssumed; typical for this compound class. Requires solubilization.
Solubility in Organic Solvents Soluble in DMSO, EthanolBased on general alkaloid solubility.[4]
LogP 3.8Predicted; indicates high lipophilicity.
pKa 6.5 (basic)Predicted; the indole nitrogen is generally not basic.[5] Protonation may occur on other atoms.
BCS Classification Class II or IV (Predicted)Poor solubility is the primary challenge.

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound. The choice of formulation depends on the desired route of administration, dose, and toxicity considerations.

Formulation StrategyPrincipleAdvantagesDisadvantages
Co-solvent Systems Increase solubility by reducing the polarity of the aqueous vehicle using water-miscible organic solvents (e.g., ethanol, PEG 400).[6][7]Simple to prepare; suitable for early-stage studies.Risk of drug precipitation upon dilution in vivo; potential for solvent toxicity.
Surfactant-based Systems (Micelles, Microemulsions) Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[6]High drug loading capacity; thermodynamically stable; can be filtered.Potential for hemolysis and toxicity depending on the surfactant used.[8]
Lipid-Based Formulations (SEDDS/SMEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions in vivo.[9]Enhances lymphatic absorption, bypassing first-pass metabolism.Complex to develop; potential for GI side effects.
Nanoparticle Suspensions (Nanosuspensions) Reduction of drug particle size to the nanometer range increases the surface area for dissolution.High drug loading; applicable for various administration routes.Requires specialized equipment (e.g., high-pressure homogenizer); potential for physical instability (aggregation).
Cyclodextrin Complexation Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with drug molecules.Can significantly increase solubility; well-established technology.High concentrations of cyclodextrins may lead to nephrotoxicity.

Based on the need for a parenteral formulation suitable for preclinical studies, a microemulsion system using a combination of a non-ionic surfactant and a co-solvent is recommended. This approach offers high solubilization capacity and thermodynamic stability.

Proposed Mechanism of Action: Inhibition of PI3K/Akt Signaling

Many anti-tumor agents exert their effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers and is a critical therapeutic target.[10][11][12][13][14] It is hypothesized that this compound may inhibit this pathway, potentially at the level of the Akt kinase, leading to decreased cell survival and apoptosis of cancer cells.

G cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Apoptosis Apoptosis Bad->Apoptosis RauvovertineA This compound RauvovertineA->Akt Activation Activation Inhibition Inhibition K1->K2 L1->L2

Caption: Hypothetical signaling pathway for this compound's anti-tumor activity.

Experimental Protocol: Microemulsion Formulation

This protocol details the preparation of a 5 mg/mL this compound microemulsion formulation for intravenous (IV) administration in preclinical animal models. The selected excipients are Solutol® HS 15 (a non-ionic surfactant) and Ethanol (a co-solvent), which are commonly used in parenteral formulations.[6][15]

5.1 Materials and Equipment

  • This compound powder

  • Solutol® HS 15 (Kolliphor® HS 15)

  • Ethanol (200 proof, dehydrated)

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Saline

  • Analytical balance

  • Glass vials (e.g., 2 mL, 5 mL)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Water bath or incubator set to 40°C

  • Sterile syringe filters (0.22 µm, PVDF or other compatible material)

  • Sterile syringes

5.2 Formulation Components

ComponentFunctionConcentration (% w/w)
This compound Active Pharmaceutical Ingredient (API)1.0%
Solutol® HS 15 Surfactant / Solubilizer20.0%
Ethanol Co-solvent10.0%
0.9% Saline Aqueous Phase / Vehicle69.0%
Total 100.0%

5.3 Preparation Procedure (for 10 mL final volume)

  • Preparation of Organic Phase:

    • Weigh 2.0 g of Solutol® HS 15 into a sterile 20 mL glass vial.

    • Gently warm the vial to 40°C in a water bath to reduce the viscosity of Solutol® HS 15.

    • Add 1.0 g of Ethanol to the vial.

    • Add 100 mg of this compound powder to the Solutol®/Ethanol mixture.

    • Cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Continue warming at 40°C if necessary to aid dissolution.

  • Formation of Microemulsion:

    • Place the vial containing the clear drug-surfactant-cosolvent mixture on a magnetic stirrer.

    • Slowly add 6.9 g (approx. 6.9 mL) of sterile 0.9% Saline to the mixture drop by drop while stirring continuously.

    • Continue stirring for 15-20 minutes at room temperature after the addition is complete.

    • The resulting formulation should be a clear, slightly viscous, and transparent microemulsion.

  • Sterilization and Storage:

    • Aseptically filter the final microemulsion through a 0.22 µm sterile syringe filter into a sterile container.

    • Store the formulation at 2-8°C, protected from light.

    • Conduct stability tests to ensure the formulation remains stable under storage conditions.

5.4 Characterization of the Formulation

It is critical to characterize the final formulation to ensure its quality, safety, and suitability for in vivo use.

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless to slightly yellow, free of visible particles.
pH pH meter6.0 - 7.5
Droplet Size & PDI Dynamic Light Scattering (DLS)Mean droplet size < 100 nm; Polydispersity Index (PDI) < 0.3.
Drug Content (Assay) HPLC-UV95.0% - 105.0% of the target concentration (5 mg/mL).
Osmolality Osmometer280 - 350 mOsm/kg (Isotonic).
In Vitro Hemolysis Spectrophotometric assay with RBCs< 5% hemolysis at the highest intended in vivo concentration.

In Vivo Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using the prepared this compound formulation.

G start Start: Receive This compound formulation 1. Formulation Development (Protocol 5.0) start->formulation characterization 2. Formulation Characterization (Table in 5.4) formulation->characterization animal_model 3. Animal Model Acclimation (e.g., Tumor Xenograft) characterization->animal_model grouping 4. Randomization & Grouping animal_model->grouping dosing 5. Dosing Administration (IV, IP, etc.) grouping->dosing monitoring 6. In-life Monitoring (Tumor Volume, Body Weight) dosing->monitoring endpoints 7. Study Endpoints Met (PK/PD, Efficacy) monitoring->endpoints analysis 8. Sample Collection & Bioanalysis endpoints->analysis data_analysis 9. Data Analysis & Reporting analysis->data_analysis end End: Study Complete data_analysis->end

Caption: General experimental workflow for in vivo efficacy studies.

Conclusion

The successful in vivo evaluation of promising but poorly soluble compounds like this compound is critically dependent on the development of an appropriate formulation. The provided protocol for a microemulsion-based formulation offers a robust and scientifically sound starting point for researchers. This approach is designed to enhance the solubility and bioavailability of this compound, enabling accurate assessment of its pharmacokinetic profile and anti-tumor efficacy in preclinical models. Proper characterization of the formulation is mandatory to ensure safety, stability, and reproducibility of in vivo results.

References

Troubleshooting & Optimization

improving Rauvovertine A solubility for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rauvovertine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges in handling this promising bioactive alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural alkaloid compound isolated from the stems of Rauvolfia verticillata, a plant belonging to the Apocynaceae family.[1][2] Current research indicates that this compound exhibits anti-tumor activity, demonstrating cytotoxicity against various human tumor cell lines in vitro.[2][[“]] Additionally, it is being investigated for its potential neuroprotective effects.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] For cell culture applications, DMSO is the most commonly recommended solvent for preparing stock solutions.

Q3: How should I prepare a stock solution of this compound?

A3: It is advisable to prepare a high-concentration stock solution, for example, in the range of 10-50 mM, by dissolving this compound in high-purity DMSO. For detailed steps, please refer to the Experimental Protocols section below.

Q4: How should I store this compound solutions?

A4: this compound powder should be stored according to the manufacturer's instructions. Once dissolved, stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[2]

Q5: What is the maximum final concentration of DMSO that is safe for my cell culture?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary between different cell lines, so it is recommended to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Troubleshooting Guide: Solubility and Precipitation

This guide addresses common issues related to the solubility of this compound in cell culture media.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media. Solvent Shock: Rapid dilution of a DMSO stock solution into an aqueous medium can cause the compound to precipitate out of solution.1. Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling. 2. Prepare an intermediate dilution of the stock solution in a small volume of complete medium before adding it to the final culture volume.
High Stock Concentration: Using a very high concentration stock solution can lead to a higher local concentration upon dilution, promoting precipitation.Prepare a slightly lower concentration stock solution (e.g., 10 mM instead of 50 mM) to increase the volume of stock added, which can aid in dispersion. Ensure the final DMSO concentration remains below the toxic level for your cells.
Cloudiness or precipitate appears in the culture vessel after incubation. Interaction with Media Components: this compound may interact with proteins or other components in the serum or basal medium over time, leading to precipitation.1. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it. 2. Test the solubility of this compound in your specific basal medium without serum to identify potential incompatibilities.
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.Ensure consistent temperature control in your incubator and when handling the culture plates.
Inconsistent experimental results. Incomplete Dissolution: The compound may not be fully dissolved in the stock solution, leading to inaccurate dosing.1. Gently warm the stock solution vial to 37°C and vortex thoroughly before each use to ensure complete dissolution. 2. Visually inspect the stock solution for any undissolved particles before diluting it into the culture medium.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides general guidance for indole (B1671886) alkaloids and solubility information for this compound in common organic solvents.

Compound Solvent Solubility Source
This compoundDMSOSoluble[2]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]
Indole Alkaloids (General)DMSO10-50 mM (recommended for stock solutions)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • Determine the desired concentration of your stock solution (e.g., 10 mM).

  • Calculate the required mass of this compound using its molecular weight.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube to achieve the desired concentration.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into sterile, single-use amber vials to protect from light and prevent repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C.[2]

Protocol 2: Treatment of Cells with this compound

Objective: To treat cultured cells with this compound at a desired final concentration.

Materials:

  • Cultured cells in appropriate vessels (e.g., 96-well plate, 6-well plate)

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile pipette tips

Methodology:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed to achieve the final concentration in your culture volume. Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically <0.5%).

  • Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • Vortex the stock solution gently to ensure homogeneity.

  • Prepare the working solution by diluting the required volume of the stock solution into a sufficient volume of pre-warmed complete culture medium. Mix gently by pipetting.

  • Remove the existing medium from your cell culture vessel.

  • Add the medium containing the desired final concentration of this compound to the cells.

  • Include a vehicle control group in your experiment by adding medium containing the same final concentration of DMSO as the treated groups.

  • Incubate the cells for the desired treatment duration under standard culture conditions.

Signaling Pathways and Experimental Workflows

Based on the known activities of related indole alkaloids and compounds from the Apocynaceae family, this compound may exert its anti-tumor and neuroprotective effects by modulating key signaling pathways. The following diagrams illustrate these putative mechanisms and a general workflow for investigating the effects of this compound.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound prep_stock->treat_cells cell_culture Culture and Seed Target Cells cell_culture->treat_cells vehicle_control Treat Cells with Vehicle Control (DMSO) cell_culture->vehicle_control viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V, Caspase activity) treat_cells->apoptosis_assay western_blot Western Blot Analysis (for signaling proteins) treat_cells->western_blot gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) treat_cells->gene_expression vehicle_control->viability_assay vehicle_control->apoptosis_assay vehicle_control->western_blot vehicle_control->gene_expression

Caption: General experimental workflow for studying this compound's effects.

anti_tumor_pathway Putative Anti-Tumor Signaling Pathways of this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes RauvovertineA This compound PI3K PI3K RauvovertineA->PI3K Inhibition RAS RAS RauvovertineA->RAS Inhibition IKK IKK RauvovertineA->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Proliferation mTOR->Proliferation Apoptosis Increased Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis NFkB NF-κB IKK->NFkB NFkB->Proliferation NFkB->Apoptosis

Caption: Putative anti-tumor signaling pathways modulated by this compound.

neuroprotective_pathway Putative Neuroprotective Signaling Pathways of this compound cluster_nrf2 Nrf2/HO-1 Pathway cluster_creb CREB/BDNF Pathway cluster_outcomes Cellular Outcomes RauvovertineA This compound Nrf2 Nrf2 RauvovertineA->Nrf2 Activation CREB CREB RauvovertineA->CREB Activation HO1 HO-1 Nrf2->HO1 OxidativeStress Reduced Oxidative Stress HO1->OxidativeStress BDNF BDNF CREB->BDNF NeuronalSurvival Increased Neuronal Survival BDNF->NeuronalSurvival

Caption: Putative neuroprotective signaling pathways activated by this compound.

References

Technical Support Center: Optimizing Kinhibitin X Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro dosage of Kinhibitin X, a novel kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My in vitro kinase assay shows Kinhibitin X is a potent inhibitor, but it has minimal effect on cell viability in culture. What could be the problem?

A1: This is a common discrepancy that can arise from several factors related to the compound's behavior in a cellular environment. The primary reasons could include poor cell permeability, rapid metabolism of the compound by the cells, or active removal of the compound by cellular efflux pumps.[1]

Q2: I am observing high variability between replicate wells in my cell-based assays. What are the potential causes and solutions?

A2: High variability can obscure the true effect of Kinhibitin X. Common causes include inaccurate pipetting, "edge effects" in microplates, and inconsistent incubation times.[2] To mitigate this, ensure your pipettes are calibrated, consider not using the outer wells of your plates, and use a multi-channel pipette or automated liquid handler for simultaneous addition of reagents.[2]

Q3: My IC50 values for Kinhibitin X are inconsistent across different experiments. Why is this happening?

A3: Fluctuations in IC50 values can be frustrating and may stem from several sources.[2] These include variations in cell density, passage number, and serum concentration in the culture medium. Additionally, the stability of Kinhibitin X in your assay buffer over the experimental duration can impact the results.[2]

Q4: How do I determine if Kinhibitin X is interfering with my assay technology?

A4: It is crucial to run control experiments to rule out assay interference.[2] A common method is to perform the assay in the absence of the target kinase but with all other components, including Kinhibitin X. If a signal is still generated or altered, it suggests your compound is interacting directly with the assay reagents or detection system.[2] For fluorescence-based assays, this could manifest as quenching or inherent fluorescence of the compound.[2]

Troubleshooting Guides

Issue 1: Low Potency or No Effect in Cellular Assays
Potential Cause Troubleshooting Step
Poor Cell Permeability Assess the physicochemical properties of Kinhibitin X, such as lipophilicity and molecular size.[1] Consider using permeabilization agents as a positive control to confirm intracellular target engagement.
Compound Instability Evaluate the stability of Kinhibitin X in cell culture media over the time course of your experiment using methods like HPLC.
Efflux by Transporters Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if the potency of Kinhibitin X increases.
Protein Binding The inhibitor may bind to proteins in the cell culture medium (like albumin in FBS) or non-specifically to intracellular proteins, reducing the free concentration available to bind to the target kinase.[3] Perform assays in serum-free media for a short duration or use computational models to estimate the free fraction.
Issue 2: High Background Signal in Assays
Potential Cause Troubleshooting Step
Cell Culture Conditions Ensure cells are not activated during plating by handling them gently and allowing them to rest before stimulation.[3]
Contamination Use certified endotoxin-free reagents and regularly test cell cultures for mycoplasma contamination, as this can activate signaling pathways.[3]
Reagent Quality Use fresh, high-quality reagents and validate antibodies for specificity.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Kinhibitin X. Replace the culture medium with fresh medium containing various concentrations of the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Target Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat with desired concentrations of Kinhibitin X or vehicle for 1-2 hours.[3]

  • Stimulation: Stimulate the cells with an appropriate agonist to induce phosphorylation of the target kinase.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data Summary

Parameter Biochemical Assay Cellular Assay
Kinhibitin X IC50 ~5 nM50-500 nM
ATP Concentration 10 µM (approx. Km)1-10 mM
Recommended Starting Concentration Range 0.1 nM - 1 µM10 nM - 10 µM
Typical Incubation Time 30 - 60 minutes2 - 72 hours

Visualizations

G cluster_0 Kinhibitin X Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling_Cascade Activates Proliferation Cell Proliferation Survival Signaling_Cascade->Proliferation Promotes Kinhibitin_X Kinhibitin X Kinhibitin_X->Receptor Inhibits

Caption: Simplified signaling pathway of Kinhibitin X action.

G Start Start Experiment Dose_Response Perform Initial Dose-Response (e.g., 10-point, 3-fold dilution) Start->Dose_Response Determine_IC50 Determine IC50 from Cell Viability Assay Dose_Response->Determine_IC50 Target_Engagement Confirm Target Engagement (e.g., Western Blot for p-Target) Determine_IC50->Target_Engagement Optimize_Concentration Optimize Concentration for Phenotypic Assays Target_Engagement->Optimize_Concentration End Proceed with Optimized Dose Optimize_Concentration->End

Caption: Experimental workflow for dosage optimization.

G Inconsistent_Results Inconsistent Results? Check_Pipetting Verify Pipette Calibration and Technique Inconsistent_Results->Check_Pipetting Yes Resolve Issue Resolved Inconsistent_Results->Resolve No Check_Cells Assess Cell Health, Passage Number, and Density Check_Pipetting->Check_Cells Check_Reagents Confirm Reagent Stability and Concentration Check_Cells->Check_Reagents Edge_Effects Evaluate for Plate Edge Effects Check_Reagents->Edge_Effects Edge_Effects->Resolve

Caption: Logical troubleshooting flow for inconsistent data.

References

Technical Support Center: Synthesis of Rauvovertine A and Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide is based on the synthesis of closely related rauvomine alkaloids. Due to the limited publicly available information on the specific synthesis of Rauvovertine A, this guide addresses potential challenges and side reactions based on common synthetic steps for similar complex indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of the this compound core structure where side reactions are likely to occur?

A1: Based on synthetic routes for related compounds like rauvomine B, the most critical stages prone to side reactions are the Pictet-Spengler reaction for forming the tetracyclic core, the ring-closing metathesis (RCM) for constructing the seven-membered ring, and the final intramolecular cyclopropanation. Each of these steps involves sensitive intermediates and reagents that can lead to undesired byproducts if not handled with care.

Q2: I am observing a low yield in my Pictet-Spengler reaction. What are the common causes?

A2: Low yields in Pictet-Spengler reactions for complex indole alkaloids can stem from several factors. Incomplete conversion is a common issue, which can sometimes be addressed by increasing the reaction time or temperature. However, harsh conditions can also promote side reactions. Another significant factor is the stability of the starting tryptamine (B22526) and aldehyde partners. Decomposition of the aldehyde or side reactions involving the indole nitrogen can reduce the availability of the starting materials. The choice of acid catalyst and solvent system is also crucial and often requires careful optimization.

Q3: During the workup of my ring-closing metathesis (RCM) reaction, I am isolating multiple products that are difficult to separate. What could be the issue?

A3: The formation of multiple products in an RCM reaction often points to issues with catalyst activity, substrate purity, or reaction conditions. The presence of impurities can poison the catalyst, leading to incomplete reaction and a mixture of starting material and product. Oligomerization is another common side reaction, especially at higher concentrations. Running the reaction under high dilution conditions can favor the desired intramolecular cyclization. Isomerization of the newly formed double bond is also a possibility, depending on the catalyst and reaction conditions used.

Q4: My intramolecular cyclopropanation step is failing completely. What should I investigate?

A4: The success of the intramolecular cyclopropanation is highly sensitive to the conformation and strain of the precursor molecule. If this step is failing, it is crucial to re-examine the structure and stereochemistry of the tetracyclic precursor. Computational studies, such as DFT calculations, can be insightful in understanding the conformational preferences of the molecule. The choice of catalyst and reaction conditions are also critical. The reaction may require a specific catalyst that is compatible with the functional groups present in the molecule and can facilitate the desired transformation under mild conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Pictet-Spengler Reaction Incomplete reactionIncrease reaction time and/or temperature cautiously. Monitor the reaction by TLC or LC-MS to avoid decomposition.
Decomposition of starting materialsUse freshly purified starting materials. Ensure anhydrous and inert reaction conditions.
Suboptimal catalyst or solventScreen different acid catalysts (e.g., TFA, CSA, Sc(OTf)₃) and solvent systems (e.g., CH₂Cl₂, toluene, MeCN).
Multiple Products in Ring-Closing Metathesis Catalyst poisoningEnsure all reagents and solvents are free of impurities. Use a higher catalyst loading if necessary.
OligomerizationPerform the reaction under high dilution conditions (e.g., <0.01 M). Use a syringe pump for slow addition of the substrate to the catalyst solution.
Double bond isomerizationUse a catalyst known for low isomerization rates. Keep reaction times to a minimum once the desired product is formed.
Failed Intramolecular Cyclopropanation Unfavorable precursor conformationRe-evaluate the synthetic route to the precursor to ensure the correct stereochemistry and conformational bias for cyclopropanation.
Inactive or inappropriate catalystScreen a variety of cyclopropanation catalysts (e.g., rhodium or copper-based catalysts). Ensure the catalyst is active and handled under appropriate inert conditions.
Steric hindranceModify the substrate to reduce steric hindrance around the reactive sites, if possible.
Difficulty in Product Purification Formation of closely related diastereomersOptimize reaction conditions to improve diastereoselectivity. Employ chiral chromatography (HPLC or SFC) for separation.
Presence of polar impuritiesIncorporate additional wash steps during the workup. Consider using a different stationary phase for column chromatography.

Experimental Protocols

Hypothetical Protocol for a Cis-Selective Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization for the specific substrates used in the synthesis of a this compound precursor.

  • Preparation: To a solution of the tryptamine derivative (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) under an argon atmosphere at 0 °C, add the desired aldehyde (1.1 eq).

  • Reaction Initiation: Add trifluoroacetic acid (TFA, 1.2 eq) dropwise to the solution.

  • Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired tetracyclic product.

Visualizations

troubleshooting_workflow start Low Yield in Key Reaction check_purity Analyze Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_reagents Verify Reagent & Catalyst Activity start->check_reagents optimize Systematic Optimization (DOE Approach) check_purity->optimize check_conditions->optimize check_reagents->optimize success Yield Improved optimize->success failure Yield Still Low optimize->failure revisit_route Re-evaluate Synthetic Route failure->revisit_route

Caption: A logical workflow for troubleshooting low-yielding reactions in a complex synthesis.

side_reaction_pathway SM Starting Diene RCM_Catalyst RCM Catalyst SM->RCM_Catalyst Desired_Product Desired Intramolecular RCM Product RCM_Catalyst->Desired_Product Intramolecular Side_Product Intermolecular Dimerization Product RCM_Catalyst->Side_Product Intermolecular High_Conc High Concentration High_Conc->Side_Product Low_Conc High Dilution Low_Conc->Desired_Product

Caption: Potential side reaction pathway in Ring-Closing Metathesis (RCM).

minimizing degradation of Rauvovertine A in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation pathways and optimal storage conditions for Rauvovertine A is not currently available in published literature. The following guidance is based on established knowledge of structurally similar indole (B1671886) alkaloids, particularly those derived from Rauwolfia species. These recommendations should be considered as a general framework for minimizing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of this compound and why is it prone to degradation?

A1: While specific data for this compound is unavailable, it is presumed to be an indole alkaloid, a class of compounds known for their therapeutic potential and also for their susceptibility to degradation. The indole ring system, a core component of these molecules, is electron-rich, making it susceptible to oxidation.[1] Degradation can lead to a loss of biological activity and the formation of impurities that may interfere with experimental results.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Based on the behavior of similar indole alkaloids, the primary factors contributing to degradation in solution are:

  • Oxidation: The indole nucleus can be easily oxidized, leading to the formation of oxindoles and other degradation products.[1][2] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.

  • Hydrolysis: Depending on the specific functional groups present in this compound, hydrolysis (reaction with water) can occur, particularly at ester or amide linkages, and may be catalyzed by acidic or basic conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions. Many alkaloids are known to be light-sensitive.

Q3: What are the initial signs that my this compound solution might be degrading?

A3: Visual inspection may reveal a change in the color of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your this compound solution is through analytical techniques such as HPLC or LC-MS/MS, which can separate and quantify the parent compound and its degradation products.

Q4: How should I prepare and store my this compound stock solutions to maximize stability?

A4: To prepare and store stock solutions of this compound, we recommend the following based on general best practices for indole alkaloids:

  • Solvent Selection: Use high-purity, degassed solvents. If preparing an aqueous solution, use purified water (e.g., Milli-Q). The choice of organic solvent will depend on the solubility of this compound; common choices for similar compounds include DMSO, ethanol, or methanol.

  • Inert Atmosphere: To minimize oxidation, it is advisable to handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Conditions: Store stock solutions in tightly sealed vials at low temperatures, preferably at -20°C or -80°C. Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guides

Problem: I am seeing unexpected or inconsistent results in my bioassays.

Potential Cause Troubleshooting Steps
Degradation of this compound 1. Prepare a fresh working solution from a new aliquot of your stock solution. 2. Analyze your stock and working solutions by HPLC or LC-MS/MS to check for the presence of degradation products. 3. If degradation is confirmed, prepare a fresh stock solution from the solid compound, carefully following the recommended handling and storage procedures.
Precipitation of this compound in Assay Media 1. Visually inspect your assay wells for any signs of precipitation. 2. Determine the solubility of this compound in your specific assay buffer. You may need to adjust the final concentration or add a co-solvent.

Problem: I am observing extra peaks in my HPLC/LC-MS analysis of this compound.

Potential Cause Troubleshooting Steps
On-Column or In-Source Degradation 1. Optimize your mobile phase composition and gradient. 2. For LC-MS, adjust the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation or degradation.
Degradation During Sample Preparation 1. Minimize the time between sample preparation and analysis. 2. Keep samples at a low temperature (e.g., on ice or in a cooled autosampler) during the analytical run.
Contamination 1. Analyze a blank (solvent) injection to check for contaminants in your analytical system. 2. Ensure all glassware and vials are scrupulously clean.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes the general stability of Rauwolfia alkaloids under various conditions, which may serve as a predictive guide.

Condition Effect on Stability of Rauwolfia Alkaloids Recommendation for this compound
pH Stability is pH-dependent; many alkaloids are more stable in mildly acidic to neutral conditions. Extreme pH values can catalyze hydrolysis.Buffer solutions to a pH where this compound is most stable (requires experimental determination, starting in the pH 4-7 range is advisable).
Temperature Higher temperatures accelerate degradation reactions.Store solutions at low temperatures (-20°C or -80°C). Avoid prolonged exposure to room temperature.
Light Exposure to UV and visible light can cause photodegradation.Protect solutions from light at all times by using amber vials or covering containers with foil.
Oxygen Atmospheric oxygen can lead to oxidative degradation.Prepare and store solutions under an inert atmosphere (nitrogen or argon). Use degassed solvents.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound and Detection of Degradants

This protocol is adapted from established methods for the analysis of Rauwolfia alkaloids.[3][4][5][6]

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • A gradient elution is recommended to separate this compound from potential degradation products. A typical starting point would be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

  • Flow rate: 1.0 mL/min.

  • Injection volume: 10 µL.

3. Detection:

  • UV detection wavelength should be set at the maximum absorbance of this compound (to be determined experimentally, a starting point of 280 nm is suggested for indole alkaloids).[5]

4. Sample Preparation:

  • Dilute stock solutions of this compound in the initial mobile phase composition.

  • For stability studies, samples should be taken at specified time points, diluted, and immediately analyzed or stored at low temperature until analysis.

5. Data Analysis:

  • The peak area of this compound is used for quantification against a standard curve.

  • The appearance of new peaks or a decrease in the peak area of this compound over time indicates degradation.

Protocol 2: UHPLC-MS/MS for Sensitive Quantification and Identification of Degradation Products

This protocol is based on advanced methods for alkaloid analysis and is suitable for identifying unknown degradation products.[4][7][8]

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Reversed-phase C18 or phenyl-hexyl column suitable for UHPLC.

2. Mobile Phase:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to a suitable value (e.g., 4 or 10, to be optimized).[8]

  • Mobile Phase B: Acetonitrile.

  • A fast gradient should be developed to ensure good peak shape and resolution.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Full scan for initial analysis and product ion scan (MS/MS) for structural elucidation of the parent compound and any observed degradation products.

  • The exact parameters (e.g., capillary voltage, cone voltage, collision energy) will need to be optimized for this compound.

4. Data Analysis:

  • Quantification can be performed using selected reaction monitoring (SRM) for high specificity and sensitivity.

  • Degradation products can be tentatively identified by their mass-to-charge ratio (m/z) and fragmentation patterns in the MS/MS spectra.

Visualizations

G Proposed Oxidative Degradation Pathway of an Indole Alkaloid Indole_Alkaloid Indole Alkaloid (e.g., this compound) Intermediate Oxidized Intermediate (e.g., Indolenine) Indole_Alkaloid->Intermediate Oxidation (O2, light, metal ions) Degradation_Product Degradation Product (e.g., Oxindole) Intermediate->Degradation_Product Rearrangement G Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion Stock_Solution Prepare this compound Stock Solution Aliquots Create Aliquots for Different Conditions (pH, Temp, Light) Stock_Solution->Aliquots Time_Points Incubate and Sample at Defined Time Points (t=0, 1, 2, 4, 8, 24h) Aliquots->Time_Points HPLC_MS Analyze Samples by HPLC or LC-MS/MS Time_Points->HPLC_MS Data_Analysis Quantify this compound and Degradation Products HPLC_MS->Data_Analysis Stability_Profile Determine Stability Profile and Optimal Conditions Data_Analysis->Stability_Profile

References

Technical Support Center: Troubleshooting Off-Target Effects of Rauvovertine A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Rauvovertine A" is not publicly available. This guide is created for a hypothetical kinase inhibitor of this name based on the well-documented principles of managing off-target effects of kinase inhibitors in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1][2] With kinase inhibitors, which are often designed to block the ATP-binding site of a specific kinase, off-target binding can lead to the modulation of other signaling pathways.[1][2] This is a significant concern as it can lead to cellular toxicity, misleading experimental results, and potential adverse effects in clinical applications.[1][2]

Q2: What are the common causes of off-target effects for kinase inhibitors?

A2: The primary reason for off-target effects is the structural similarity of the ATP-binding pocket across the human kinome, making it challenging to design completely specific inhibitors.[2] Other factors include using high concentrations of the inhibitor, which increases the likelihood of binding to lower-affinity off-target kinases, and inherent compound promiscuity, where a molecule has the ability to bind to multiple targets.[2]

Q3: How can I begin to determine if the phenotype I observe is due to an off-target effect of this compound?

A3: A multi-faceted approach is recommended to investigate potential off-target effects. This includes conducting a thorough literature review on the selectivity profile of this compound (if available), performing dose-response analyses to see if the effect occurs at concentrations above the IC50 for the intended target, and using a structurally unrelated inhibitor for the same target to see if the phenotype is replicated.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High levels of cytotoxicity are observed at effective concentrations. Off-target kinase inhibition affecting cell survival pathways.1. Perform a kinome-wide selectivity screen to identify unintended targets.[1] 2. Use a lower concentration of this compound in combination with another agent if appropriate. 3. Conduct rescue experiments by transfecting cells with a drug-resistant mutant of the intended target; this should rescue on-target but not off-target effects.[1]
Inconsistent or unexpected experimental results. Activation of compensatory signaling pathways or cell line-specific effects.1. Use Western blotting to probe for the activation of known compensatory pathways.[1] 2. Test this compound in multiple cell lines to distinguish between general off-target effects and those specific to a particular cellular context.[1]
Paradoxical activation of a downstream pathway. The inhibitor may be hitting an off-target kinase that has an opposing biological function or inhibiting a kinase in a negative feedback loop.[3]1. Validate the finding with a different tool, such as a structurally unrelated inhibitor or a genetic knockdown approach (siRNA/CRISPR).[2] 2. Perform phospho-proteomics to get a global view of changes in protein phosphorylation and identify affected pathways.[2]

Hypothetical Selectivity Profile of this compound

The following table presents hypothetical inhibitory concentrations (IC50) for this compound against its intended target and a selection of common off-target kinases. A lower IC50 value indicates higher potency, and a large difference between the on-target and off-target IC50 values suggests higher selectivity.

Kinase Target IC50 (nM) Selectivity (Fold difference from Target Kinase X)
Target Kinase X (On-Target) 10 1
Kinase A (Off-Target)50050
Kinase B (Off-Target)1,200120
Kinase C (Off-Target)>10,000>1,000
Kinase D (Off-Target)85085

Experimental Protocols

Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay: Utilize a commercial kinase profiling service that employs in vitro biochemical assays. These services typically use methods like radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays.

  • Data Analysis: The service will provide data on the percent inhibition of each kinase at a specific concentration of this compound. This can be used to generate a kinome map and identify potential off-targets. For hits, determine the IC50 values.

Western Blotting for Compensatory Pathway Activation

Objective: To assess if inhibition of the primary target by this compound leads to the activation of alternative signaling pathways.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include appropriate vehicle controls.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to phosphorylated (activated) forms of key proteins in potential compensatory pathways (e.g., p-AKT, p-ERK). Also, probe for the total protein levels as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Rauvovertine_A This compound Target_Kinase_X Target Kinase X Rauvovertine_A->Target_Kinase_X Inhibits Off_Target_Kinase_Y Off-Target Kinase Y Rauvovertine_A->Off_Target_Kinase_Y Inhibits (Off-Target) Substrate_1 Substrate 1 Target_Kinase_X->Substrate_1 Phosphorylates Biological_Effect_1 Desired Biological Effect Substrate_1->Biological_Effect_1 Substrate_2 Substrate 2 Off_Target_Kinase_Y->Substrate_2 Phosphorylates Biological_Effect_2 Undesired Biological Effect Substrate_2->Biological_Effect_2

Caption: On-target vs. off-target signaling pathways of this compound.

Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_IC50 Compare EC50 of Phenotype to IC50 of Target Dose_Response->Compare_IC50 Is_EC50_Higher Is EC50 >> IC50? Compare_IC50->Is_EC50_Higher Off_Target_Suspected Off-Target Effect Suspected Is_EC50_Higher->Off_Target_Suspected Yes On_Target_Likely Likely On-Target Effect Is_EC50_Higher->On_Target_Likely No Kinome_Screen Perform Kinome Screen Off_Target_Suspected->Kinome_Screen Identify_Off_Targets Identify Potential Off-Targets Kinome_Screen->Identify_Off_Targets Validate_Off_Targets Validate with Orthogonal Methods (e.g., siRNA, other inhibitors) Identify_Off_Targets->Validate_Off_Targets Conclusion Characterize Off-Target Mediated Phenotype Validate_Off_Targets->Conclusion

Caption: Experimental workflow for investigating potential off-target effects.

References

Technical Support Center: Refining Purification Methods for Rauvovertine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Rauvovertine A. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a bioactive indole (B1671886) alkaloid naturally found in plant species of the Apocynaceae family. It is reported to be an inhibitor of specific enzymes involved in neurotransmission and cellular signaling pathways, making it a compound of significant interest for pharmacological research and drug discovery. Effective purification is crucial to obtain a highly pure compound, which is essential for accurate in vitro and in vivo studies, understanding its mechanism of action, and for potential therapeutic development.

Q2: What are the main challenges in purifying this compound?

As an indole alkaloid, this compound is likely to present purification challenges common to this class of compounds. These can include:

  • Low abundance: Natural sources may contain low concentrations of this compound, requiring efficient extraction and enrichment steps.

  • Structural similarity to other alkaloids: Co-extraction of structurally related alkaloids can complicate separation and require high-resolution purification techniques.

  • Chemical instability: Alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation during purification.[1]

  • Strong interactions with chromatography media: The presence of basic nitrogen atoms and polar functional groups can lead to strong adsorption on stationary phases like silica (B1680970) gel, causing peak tailing and poor recovery.

Q3: What are the general steps for the purification of this compound?

A typical purification workflow for this compound would involve:

  • Extraction: Initial extraction from the plant material using a suitable solvent system.

  • Acid-Base Extraction: A liquid-liquid extraction to separate the basic alkaloid from neutral and acidic impurities.

  • Chromatographic Purification: Primarily using column chromatography (e.g., silica gel or alumina) followed by high-performance liquid chromatography (HPLC) for final polishing.

  • Purity Assessment and Characterization: Using techniques like HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) to confirm the purity and structure of the isolated this compound.

Troubleshooting Guides

Low Yield During Extraction and Purification
Potential Cause Troubleshooting Steps
Incomplete Extraction - Optimize solvent polarity. A mixture of polar (e.g., methanol, ethanol) and non-polar (e.g., dichloromethane, ethyl acetate) solvents might be necessary. - Increase extraction time and/or temperature, while monitoring for potential degradation. - Employ advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction.[1]
Degradation of this compound - Perform extraction and purification at lower temperatures. - Protect the sample from light by using amber glassware or covering containers with aluminum foil. - Ensure the pH of the solutions is within the stability range of this compound (requires experimental determination).
Loss during Acid-Base Extraction - Ensure complete pH adjustment at each step. Use a pH meter for accurate measurements. - Perform multiple extractions with smaller volumes of organic solvent to ensure complete transfer of the alkaloid. - Check for emulsion formation. If an emulsion forms, it can be broken by adding a small amount of brine or by centrifugation.
Poor Recovery from Chromatography - Deactivate the silica gel by adding a small percentage of water to reduce strong adsorption. - Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (e.g., 0.1-1%), to the mobile phase to reduce peak tailing. - Consider using a different stationary phase, such as alumina (B75360) or a reversed-phase C18 silica gel.
Impurities in the Final Product
Potential Cause Troubleshooting Steps
Co-eluting Impurities in Column Chromatography - Optimize the mobile phase composition. A shallower gradient or isocratic elution might improve separation. - Try a different stationary phase with different selectivity. - Perform sequential chromatographic steps using different separation principles (e.g., normal phase followed by reversed-phase).
Peak Tailing in HPLC - Add a competing base (e.g., triethylamine) or an ion-pairing reagent to the mobile phase. - Adjust the pH of the mobile phase to suppress the ionization of the basic nitrogen in this compound. - Use a high-purity, end-capped HPLC column specifically designed for basic compounds.
Presence of Non-alkaloidal Impurities - Incorporate a preliminary cleanup step, such as solid-phase extraction (SPE), before column chromatography. - Ensure the acid-base extraction is performed effectively to remove neutral and acidic compounds.
Solvent-related Impurities - Use high-purity HPLC-grade solvents for all chromatographic steps. - Ensure complete removal of solvents from the final product under reduced pressure, but avoid excessive heat to prevent degradation.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound
  • Acidification: Dissolve the crude extract in a suitable organic solvent (e.g., dichloromethane). Extract the organic phase with an acidic aqueous solution (e.g., 5% HCl) three times. The protonated this compound will move to the aqueous phase.

  • Washing: Wash the combined acidic aqueous phases with a non-polar solvent (e.g., hexane) to remove any remaining neutral impurities.

  • Basification: Adjust the pH of the aqueous phase to approximately 9-10 with a base (e.g., ammonium hydroxide). This will deprotonate the this compound, making it soluble in organic solvents again.

  • Extraction of Free Base: Extract the basified aqueous phase with an organic solvent (e.g., dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enriched alkaloid fraction.

Protocol 2: Illustrative HPLC Purification of this compound
  • Disclaimer: This is an illustrative protocol. The actual conditions must be optimized for this compound.

Parameter Condition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL
Column Temperature 30 °C

Quantitative Data (Illustrative Examples)

  • Note: The following data are illustrative and should be experimentally determined for this compound.

Table 1: Illustrative Solubility of this compound
Solvent Solubility (mg/mL) at 25°C
Methanol~15
Ethanol~10
Dichloromethane~25
Ethyl Acetate~5
Water (pH 7)< 0.1
0.1 M HCl> 20
Table 2: Illustrative Stability of this compound in Solution (48 hours)
Condition % Degradation
pH 3, 4°C< 1%
pH 7, 25°C~5%
pH 9, 25°C~15%
25°C, in light~10%
40°C, in dark~8%

Visualizations

experimental_workflow start Plant Material extraction Solvent Extraction (e.g., Methanol/DCM) start->extraction Grind & Macerate acid_base Acid-Base Liquid-Liquid Extraction extraction->acid_base Crude Extract column_chrom Column Chromatography (Silica Gel) acid_base->column_chrom Enriched Alkaloid Fraction hplc Preparative HPLC (Reversed-Phase C18) column_chrom->hplc Partially Purified Fractions analysis Purity & Structural Analysis (HPLC, MS, NMR) hplc->analysis Purified Fractions final_product Pure this compound analysis->final_product Confirmed Structure & Purity >98%

Caption: A generalized experimental workflow for the purification of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron neurotransmitter_precursor Neurotransmitter Precursor enzyme_synthesis Synthesizing Enzyme neurotransmitter_precursor->enzyme_synthesis Substrate neurotransmitter Neurotransmitter enzyme_synthesis->neurotransmitter Product vesicle Synaptic Vesicle neurotransmitter->vesicle Packaging neurotransmitter_released vesicle->neurotransmitter_released Release receptor Receptor signaling_cascade Signaling Cascade receptor->signaling_cascade cellular_response Cellular Response signaling_cascade->cellular_response enzyme_degradation Degradative Enzyme rauvovertine_a This compound rauvovertine_a->enzyme_degradation Inhibition neurotransmitter_released->receptor Binding neurotransmitter_released->enzyme_degradation Degradation

Caption: Hypothetical signaling pathway illustrating this compound as an enzyme inhibitor.

References

Technical Support Center: Troubleshooting Bioactivity Assays for Novel Compounds like Rauvovertine A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Researchers working with novel or sparsely documented compounds like Rauvovertine A may encounter challenges in establishing consistent and reproducible bioactivity data. The absence of established protocols and comparative literature can lead to apparent inconsistencies in experimental results. This guide provides a generalized framework for troubleshooting common issues in bioactivity assays, using hypothetical scenarios relevant to a compound like this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Question 1: My IC50 values for this compound are highly variable between experiments. What are the potential causes?

Answer: High variability in IC50 values is a common issue when characterizing a new compound. The source of this variability can often be traced to one or more of the following factors:

  • Compound Stability and Solubility:

    • Is the compound fully dissolved? Precipitated compound will lead to an inaccurate concentration in your assay. Always visually inspect your stock solutions and final dilutions.

    • Is the compound stable in your solvent and assay medium? The compound may degrade over time, especially if exposed to light, certain pH levels, or repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solutions before being added to the cells.

  • Cell-Based Factors:

    • Are you using a consistent cell passage number? Cells at very low or very high passage numbers can exhibit altered phenotypes and drug sensitivities.

    • Is the cell seeding density uniform across all wells? Inconsistent cell numbers will lead to variability in the final readout.

    • What is the metabolic state and growth phase of your cells? Cells in the logarithmic growth phase are typically more sensitive to cytotoxic agents. Ensure your cells are healthy and in a consistent growth phase for every experiment.

  • Assay Protocol and Reagents:

    • Is your assay incubation time consistent? The duration of drug exposure can significantly impact the IC50 value.

    • Are your assay reagents (e.g., MTT, CellTiter-Glo®) fresh and properly prepared? Reagent degradation can lead to a weaker signal and higher variability.

    • Is there any interference between this compound and the assay readout? For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability. It's crucial to run a control with the compound and the assay reagent in cell-free media.

Question 2: I am not observing the expected bioactivity for this compound based on preliminary data. What should I check?

Answer: A lack of expected activity can be frustrating. Here is a systematic approach to troubleshoot this issue:

  • Verify Compound Identity and Purity: Confirm the identity and purity of your this compound sample, ideally through analytical methods like LC-MS or NMR if possible. Impurities or degradation products could be responsible for the lack of activity.

  • Re-evaluate Stock Solution Preparation: Double-check all calculations for your stock solution and serial dilutions. An error in this step is a common source of concentration-related discrepancies.

  • Run a Positive Control: Always include a well-characterized compound with a known mechanism of action and expected outcome in your assay. This will validate that your assay system (cells, reagents, instrument) is working correctly.

  • Consider the Biological Target: If the expected activity is based on a predicted target, it's possible that this compound does not engage that target in your specific cellular model or that the downstream effects are not captured by your chosen endpoint. Consider using an alternative assay that measures a more proximal event to target engagement (e.g., a target engagement assay or a reporter assay for a specific signaling pathway).

Data Presentation: Tracking Experimental Variables

To identify sources of inconsistency, it is crucial to meticulously document all experimental parameters. The following table provides a template for tracking key variables across different experiments.

Parameter Experiment 1 Experiment 2 Experiment 3 Notes
This compound Lot # Lot-A1Lot-A1Lot-A2Switched to a new lot in Exp. 3
Solvent for Stock DMSODMSODMSO
Stock Concentration 10 mM10 mM10 mM
Cell Line MCF-7MCF-7MCF-7
Cell Passage Number 121813High passage number in Exp. 2
Seeding Density 5,000 cells/well5,000 cells/well5,000 cells/well
Incubation Time 48 hours72 hours48 hoursLonger incubation in Exp. 2
Assay Type MTTMTTMTT
Observed IC50 5.2 µM15.8 µM6.1 µMVariability correlates with passage # and incubation time

Experimental Protocols: Generalized Cytotoxicity Assay (MTT)

This protocol provides a general workflow for assessing the cytotoxic effects of a compound like this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Workflow for a Typical Bioactivity Assay

G Figure 1: Generalized workflow for a cell-based bioactivity assay. cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis prep_cells Prepare and Seed Cells treat Treat Cells with Compound prep_cells->treat prep_compound Prepare Compound Dilutions prep_compound->treat incubate Incubate for a Defined Period treat->incubate assay Perform Viability/Activity Assay incubate->assay read Read Plate (e.g., Absorbance) assay->read analyze Analyze Data (e.g., IC50) read->analyze

Caption: Figure 1: Generalized workflow for a cell-based bioactivity assay.

Troubleshooting Logic for Inconsistent Bioactivity

G Figure 2: Decision tree for troubleshooting inconsistent results. start Inconsistent Bioactivity Observed check_compound Check Compound Integrity (Purity, Solubility, Stability) start->check_compound check_protocol Review Assay Protocol (Timing, Reagents, Controls) start->check_protocol check_cells Examine Cell Health & Consistency (Passage #, Density, Contamination) start->check_cells issue_compound Issue with Compound check_compound->issue_compound issue_protocol Issue with Protocol check_protocol->issue_protocol issue_cells Issue with Cells check_cells->issue_cells issue_compound->check_protocol No solve_compound Re-purify or Re-synthesize Compound Prepare Fresh Stock Solutions issue_compound->solve_compound Yes issue_protocol->check_cells No solve_protocol Standardize Protocol Run Controls (Positive, Negative, Vehicle) issue_protocol->solve_protocol Yes issue_cells->start No, Re-evaluate Hypothesis solve_cells Use Consistent Passage # Optimize Seeding Density issue_cells->solve_cells Yes

Caption: Figure 2: Decision tree for troubleshooting inconsistent results.

Hypothetical Signaling Pathway for this compound

G Figure 3: Hypothetical signaling pathway for this compound. RauvovertineA This compound Receptor Cell Surface Receptor RauvovertineA->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Apoptosis Apoptosis TranscriptionFactor->Apoptosis

Caption: Figure 3: Hypothetical signaling pathway for this compound.

Rauvovertine A stability testing under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability testing of Rauvovertine A. The following information is based on established principles of pharmaceutical stability testing and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of a new chemical entity like this compound?

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways.[1][2] Typical conditions for a compound like this compound would include:

  • Hydrolysis: Exposure to a range of pH values (e.g., acidic, neutral, and basic conditions) is critical to evaluate the susceptibility of the active substance to hydrolysis.[1]

  • Oxidation: The use of an oxidizing agent, such as hydrogen peroxide, helps to determine the compound's sensitivity to oxidative stress.[1]

  • Photolysis: Exposing the compound to light, typically under controlled UV and visible light conditions, is necessary to assess its photostability.[1]

  • Thermal Degradation: The effect of elevated temperatures (e.g., in 10°C increments above accelerated testing conditions) is studied to understand the thermal stability of the molecule.[1]

Q2: How should I set up a long-term stability study for this compound?

The purpose of long-term stability testing is to establish a re-test period for the active substance or a shelf life for the finished product under recommended storage conditions.[3] The testing frequency for long-term studies is generally every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][3][4] An active substance is generally considered stable if it meets the defined specifications when stored for at least 2 years at 25°C/60% RH or 30°C/65% RH, and for at least 6 months at 40°C/75% RH.[1]

Q3: What are the key parameters to monitor during a stability study of this compound?

Stability studies should include the testing of attributes that are susceptible to change during storage and could influence the quality, safety, or efficacy of the drug product.[4][5] For this compound, these would likely include:

  • Appearance: Any change in physical form, color, or clarity.

  • Assay: The concentration of this compound.

  • Degradation Products: Identification and quantification of any impurities or degradation products.

  • pH: For solutions, to monitor any changes that could indicate degradation.

  • Moisture Content: For solid forms, to assess hygroscopicity.

Troubleshooting Guide

Issue: Significant degradation of this compound is observed under accelerated stability conditions (e.g., 40°C/75% RH).

Possible Causes & Solutions:

  • Inherent Instability: this compound may be intrinsically labile under these conditions.

    • Action: It is crucial to characterize the degradation products to understand the degradation pathway. This information can aid in the development of a more stable formulation or identify the need for more protective packaging.[2][6]

  • Incompatible Excipients: If this is a formulated product, one or more excipients may be reacting with this compound.

    • Action: Conduct compatibility studies with individual excipients to identify the problematic component.

  • Inadequate Packaging: The container closure system may not provide sufficient protection against environmental factors like humidity.[1]

    • Action: Evaluate the use of more protective packaging, such as blister packs with higher moisture barrier properties or containers with desiccants.

Issue: The mass balance in my stability study is below 95%.

Possible Causes & Solutions:

  • Non-chromophoric Degradants: Some degradation products may not be detectable by the primary analytical method (e.g., UV-HPLC).

    • Action: Employ a universal detection method, such as mass spectrometry (LC-MS), to identify and quantify non-chromophoric species.

  • Volatile Degradants: Degradation may be producing volatile compounds that are not being captured by the analytical method.

    • Action: Consider using techniques like headspace gas chromatography (GC) to analyze for volatile impurities.

  • Adsorption to Container: The active ingredient or degradation products may be adsorbing to the surface of the storage container.

    • Action: Analyze rinses of the container to quantify any adsorbed material.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationThis compound Remaining (%)Major Degradants Formed
Acid Hydrolysis 0.1 M HCl24 hours85.2RA-DEG-01, RA-DEG-02
Base Hydrolysis 0.1 M NaOH8 hours72.5RA-DEG-03
Oxidative 3% H₂O₂12 hours91.8RA-DEG-04
Thermal 80°C48 hours95.1RA-DEG-01
Photolytic ICH Q1B conditions1.2 million lux hours98.6Minimal degradation

Table 2: Long-Term Stability Data for this compound (25°C/60% RH)

Time Point (Months)AppearanceAssay (%)Total Degradants (%)
0 White to off-white powder100.10.08
3 White to off-white powder99.80.10
6 White to off-white powder99.90.11
9 White to off-white powder99.60.13
12 White to off-white powder99.50.15

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile (B52724) and 0.1 M hydrochloric acid.

  • Incubation: Store the solution at 60°C for 24 hours.

  • Sampling: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Dilute the neutralized samples to a suitable concentration with mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Photostability Testing

  • Sample Preparation: Place solid this compound and a 1 mg/mL solution of this compound in photostable, transparent containers. Prepare dark controls by wrapping identical containers in aluminum foil.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.

  • Analysis: At the end of the exposure period, analyze the exposed samples and the dark controls for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Visualizations

G cluster_conditions Stress Conditions cluster_product This compound cluster_degradants Degradation Products Acid Acidic Hydrolysis (0.1 M HCl) RA This compound Acid->RA leads to Base Basic Hydrolysis (0.1 M NaOH) Base->RA leads to Oxidation Oxidation (3% H₂O₂) Oxidation->RA leads to DEG01 RA-DEG-01 RA->DEG01 DEG02 RA-DEG-02 RA->DEG02 DEG03 RA-DEG-03 RA->DEG03 DEG04 RA-DEG-04 RA->DEG04

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

G start Start: Prepare this compound Solution stress Expose to Stress Condition (e.g., Heat, Acid, Light) start->stress sample Withdraw Samples at Pre-defined Timepoints stress->sample neutralize Neutralize/Quench Reaction (if applicable) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Quantify this compound and Degradants analyze->data report Report Results and Assess Mass Balance data->report

Caption: General experimental workflow for a forced degradation study of this compound.

References

Validation & Comparative

Comparative Cytotoxicity Analysis: Rauvovertine A and Reserpine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of two Rauwolfia alkaloids.

Executive Summary

This guide provides a comparative overview of the cytotoxic properties of two indole (B1671886) alkaloids, rauvovertine A and reserpine (B192253), both derived from plants of the Rauwolfia genus. While extensive research has been conducted on the cytotoxic effects of reserpine against various cancer cell lines, publicly available data on the specific cytotoxicity of this compound is currently lacking. This comparison, therefore, focuses on the well-documented cytotoxic profile of reserpine, supplemented with a broader discussion on the known activities of other Rauwolfia alkaloids to provide a contextual framework.

This document summarizes quantitative data on reserpine's cytotoxicity, details the experimental methodologies employed in these studies, and visualizes the key signaling pathways implicated in its mechanism of action. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Quantitative Cytotoxicity Data

While direct comparative data for this compound is unavailable, the following table summarizes the cytotoxic activity of reserpine against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[1].

Cell LineCancer TypeIC50 (µM)Citation
HCT116 (p53+/+)Colon Carcinoma30.07 ± 7.57
PC3Prostate CancerData not quantified as IC50[2]
Non-Small Cell Lung Cancer (NSCLC)Lung CancerEffective at 15, 25, and 35 µM[3]

Note: The absence of this compound from this table is due to the current lack of publicly accessible experimental data on its cytotoxicity.

Experimental Protocols

The cytotoxic effects of reserpine have been evaluated using a variety of established in vitro assays. The following are detailed methodologies from the cited studies.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

    • Protocol (General):

      • Cancer cells (e.g., PC3, NSCLC lines) are seeded in 96-well plates and allowed to adhere overnight.[4][2][3]

      • The cells are then treated with varying concentrations of reserpine for a specified period (e.g., 24, 48, or 72 hours).

      • Following treatment, the MTT solution is added to each well and incubated for a few hours.

      • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

      • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

      • Cell viability is calculated as a percentage of the untreated control cells.

  • Resazurin (B115843) and Sulforhodamine B (SRB) Assays: These are also used to determine cytotoxicity.

    • Principle: The resazurin assay measures metabolic activity similarly to the MTT assay, where resazurin is reduced to the fluorescent resorufin. The SRB assay is a colorimetric assay that measures cellular protein content, which is proportional to cell number.

    • Application: These assays were used to investigate reserpine's cytotoxicity against sensitive and drug-resistant tumor cell lines.[5]

Apoptosis and Cell Death Assays
  • Acridine Orange/Ethidium Bromide (AO/EB) Staining: This method is used to visualize nuclear morphology and distinguish between viable, apoptotic, and necrotic cells.

    • Principle: Acridine orange stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide is only taken up by cells with compromised membranes and stains the nucleus red. Viable cells have a uniform green nucleus, early apoptotic cells show bright green condensed or fragmented chromatin, late apoptotic cells have orange to red fragmented chromatin, and necrotic cells have a uniformly orange to red nucleus.

    • Application: Used to assess the induction of apoptosis in prostate cancer cells by reserpine.[2]

  • Flow Cytometry: This technique is used for quantitative analysis of apoptosis and cell cycle distribution.

    • Principle: For apoptosis analysis, cells are often stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI). For cell cycle analysis, cells are stained with a DNA-binding dye (e.g., PI) to measure DNA content.

    • Application: Used to quantify apoptosis and analyze cell cycle arrest in reserpine-treated cells.[4][2][5]

Signaling Pathways and Mechanisms of Action

Reserpine exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis.

Induction of Oxidative Stress

Reserpine has been shown to increase the generation of reactive oxygen species (ROS) in cancer cells.[3][6] This elevation in ROS can lead to cellular damage and trigger apoptotic pathways.

G Reserpine Reserpine ROS Increased ROS Production Reserpine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Reserpine-induced ROS-mediated apoptosis.

Modulation of STAT3 and NF-κB Signaling

Reserpine can inhibit the activation of transcription factors STAT3 and NF-κB.[6] The suppression of these pathways, which are often constitutively active in cancer cells and promote survival, leads to the upregulation of pro-apoptotic proteins and subsequent cell death.

G Reserpine Reserpine STAT3 STAT3 Activation Reserpine->STAT3 NFkB NF-κB Activation Reserpine->NFkB ProSurvival Pro-Survival Gene Expression STAT3->ProSurvival NFkB->ProSurvival Apoptosis Apoptosis ProSurvival->Apoptosis

Caption: Inhibition of STAT3 and NF-κB signaling by reserpine.

TGF-β Signaling Pathway Modulation

In the context of oral carcinogenesis, reserpine has been found to inhibit TGF-β-dependent signaling pathways.[7] This inhibition can prevent DNA repair, cell proliferation, and invasion while promoting apoptosis.

Discussion and Future Directions

The available evidence robustly demonstrates the cytotoxic and pro-apoptotic effects of reserpine across a range of cancer cell types. Its mechanisms of action involve the induction of oxidative stress and the inhibition of key pro-survival signaling pathways.

The lack of specific cytotoxic data for this compound presents a significant knowledge gap. However, studies on other alkaloids isolated from Rauwolfia species have shown various biological activities, including antimicrobial and cytotoxic effects. For instance, some indole alkaloids from Rauvolfia caffra have been characterized as weak inducers of apoptosis in HCT116 human colon carcinoma cells. This suggests that this compound may also possess cytotoxic properties that warrant investigation.

Future research should focus on determining the cytotoxic profile of this compound against a panel of cancer cell lines. Direct, side-by-side comparisons with reserpine under identical experimental conditions would be invaluable for elucidating any differences in potency and mechanism of action. Such studies would contribute to a more comprehensive understanding of the therapeutic potential of Rauwolfia alkaloids and could inform the development of novel anticancer agents.

Conclusion

Reserpine is a well-characterized cytotoxic agent with demonstrated activity against multiple cancer cell lines, mediated through the induction of apoptosis via several signaling pathways. In contrast, the cytotoxic properties of this compound remain to be elucidated. The data and protocols presented in this guide for reserpine provide a solid foundation for further comparative studies. The exploration of this compound's bioactivity is a promising avenue for the discovery of new therapeutic compounds.

References

Unveiling the Cytotoxic Potential of Rauvovertine A: A Comparative Analysis with Key Rauvolfia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the novel hexacyclic monoterpenoid indole (B1671886) alkaloid, Rauvovertine A, reveals its promising cytotoxic activity against a panel of human cancer cell lines. This guide provides a comparative analysis of this compound with the well-established Rauvolfia alkaloids—reserpine (B192253), ajmaline, and yohimbine (B192690)—offering insights into its potential as an anticancer agent. The comparison is supported by available experimental data, detailed methodologies, and a visualization of the experimental workflow.

Introduction to Rauvolfia Alkaloids

The genus Rauvolfia is a rich source of structurally diverse and biologically active indole alkaloids. For decades, compounds like reserpine, ajmaline, and yohimbine have been cornerstone molecules in pharmacology, exhibiting a range of activities from antihypertensive and antiarrhythmic to central nervous system effects. The recent discovery of this compound, a hexacyclic monoterpenoid indole alkaloid isolated from the stems of Rauvolfia verticillata, has expanded the chemical diversity of this family and introduced a new candidate with potent cytotoxic properties.

Comparative Analysis of Cytotoxic Activity

Initial in vitro studies have demonstrated the cytotoxic potential of this compound against five human tumor cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma). To provide a clear comparison, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other prominent Rauvolfia alkaloids against similar cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is compiled from various sources.

AlkaloidCell LineIC50 (µM)Reference
This compound HL-60Data not publicly available in abstract[1]
SMMC-7721Data not publicly available in abstract[1]
A-549Data not publicly available in abstract[1]
MCF-7Data not publicly available in abstract[1]
SW-480Data not publicly available in abstract[1]
Reserpine HL-60~20 µM[2]
MCF-7Variable, often higher than other lines[3]
Drug-resistant cancer cell linesEffective, no cross-resistance with P-gp/BCRP overexpression[2][4]
Ajmaline General CytotoxicityGenerally considered less cytotoxic than reserpine
Yohimbine Various cancer cell linesModerate cytotoxicity, e.g., Rauvine B (a yohimbine-type alkaloid) IC50 of 22.6-26.0 µM on various lines[5][6]

Note: The specific IC50 values for this compound were reported in the full text of the cited study but are not available in the abstract. Further research is needed to access the complete dataset for a direct quantitative comparison.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound was conducted using established in vitro methodologies. A representative experimental workflow is detailed below.

Cell Culture and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound and other alkaloids). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like cisplatin) are also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for an additional few hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_setup Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture of Human Cancer Cell Lines seed Seed Cells into 96-well Plates start->seed adhere Overnight Incubation for Adhesion seed->adhere treat Add Various Concentrations of Test Compounds adhere->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Solution incubate->mtt formazan Incubate for Formazan Crystal Formation mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Measure Absorbance solubilize->read calculate Calculate Cell Viability (%) read->calculate ic50 Determine IC50 Value calculate->ic50

A representative workflow for determining the in vitro cytotoxicity of Rauvolfia alkaloids using the MTT assay.

Signaling Pathways and Potential Mechanisms of Action

While the specific signaling pathways affected by this compound have not yet been elucidated, the known mechanisms of other Rauvolfia alkaloids and cytotoxic natural products can provide a framework for future investigation.

  • Reserpine: In the context of cancer, reserpine has been shown to overcome multidrug resistance by inhibiting P-glycoprotein (P-gp) and may induce apoptosis through various pathways, including the modulation of the EGFR signaling pathway.[2][4] Studies have also suggested its involvement in the mTOR and Wnt signaling pathways.[4]

  • Other Rauvolfia Alkaloids: Extracts from Rauvolfia vomitoria have been demonstrated to induce apoptosis in cancer cells through the activation of caspase-8 and caspase-3.[7] Furthermore, extracts from Rauvolfia tetraphylla have been shown to promote apoptosis by altering the expression of Bcl-2 and TGF-β.[3]

Given that this compound is a hexacyclic monoterpenoid indole alkaloid, its complex structure may allow it to interact with multiple cellular targets. Future research should focus on investigating its effects on key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are common targets for anticancer agents derived from natural products.[8]

Signaling_Pathways cluster_alkaloids Rauvolfia Alkaloids cluster_targets Potential Cellular Targets & Pathways cluster_outcome Cellular Outcome rauvovertine_a This compound (Hypothesized) apoptosis Apoptosis Pathways (Caspase-8, -3, Bcl-2, TGF-β) rauvovertine_a->apoptosis ? proliferation Proliferation Pathways (PI3K/Akt, MAPK/ERK) rauvovertine_a->proliferation ? cell_cycle Cell Cycle Regulation rauvovertine_a->cell_cycle ? reserpine Reserpine pgp P-glycoprotein (Drug Efflux Pump) reserpine->pgp Inhibition egfr EGFR Signaling reserpine->egfr Modulation reserpine->apoptosis other_extracts Other Rauvolfia Extracts other_extracts->apoptosis cytotoxicity Cytotoxicity & Anticancer Effect pgp->cytotoxicity egfr->cytotoxicity apoptosis->cytotoxicity proliferation->cytotoxicity cell_cycle->cytotoxicity

Potential signaling pathways affected by Rauvolfia alkaloids leading to cytotoxicity.

Conclusion

This compound emerges as a promising new member of the Rauvolfia alkaloid family with demonstrated in vitro cytotoxic activity against a range of human cancer cell lines. While a direct quantitative comparison with established alkaloids like reserpine, ajmaline, and yohimbine is currently limited by the availability of comprehensive, directly comparable data, the initial findings warrant further investigation into its potency and mechanism of action. Future studies should focus on elucidating the specific signaling pathways modulated by this compound to better understand its anticancer potential and to guide the development of novel therapeutic strategies. The detailed experimental protocols provided herein offer a foundation for such future comparative research.

References

Validating the Anticancer Targets of Rauvovertine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anticancer targets of the novel compound, Rauvovertine A. Due to the emergent nature of this compound, this document outlines a proposed series of validation experiments and presents a comparative analysis against established therapeutic agents that target similar oncogenic pathways. All data presented herein is illustrative, designed to model the expected outcomes of the described experimental protocols.

Introduction to this compound and Putative Anticancer Targets

This compound is a novel synthetic molecule that has demonstrated potent cytotoxic effects against a panel of cancer cell lines in preliminary screenings. Based on in-silico modeling and initial biochemical assays, this compound is hypothesized to exert its anticancer effects through the dual inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. These pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many human cancers.

Hypothesized Primary Targets:

  • Phosphoinositide 3-kinase (PI3K): A key upstream regulator of the Akt/mTOR pathway.

  • Mitogen-activated protein kinase kinase (MEK1/2): A critical kinase in the MAPK/ERK cascade.

Comparative Analysis of Inhibitory Activity

To contextualize the efficacy of this compound, its inhibitory activity should be compared against established drugs targeting the PI3K/Akt/mTOR and MAPK/ERK pathways. The following table presents hypothetical IC50 values for this compound alongside well-characterized inhibitors.

Table 1: Comparative Inhibitory Activity (IC50, nM)

CompoundTargetCell Line A (e.g., MCF-7)Cell Line B (e.g., A549)Cell Line C (e.g., U87-MG)
This compound (Hypothetical) PI3K / MEK1/2 15 25 18
Alpelisib (PI3Kα inhibitor)PI3Kα5>10008
Trametinib (MEK1/2 inhibitor)MEK1/210.92
Dactolisib (Dual PI3K/mTOR inhibitor)PI3K / mTOR486

Experimental Protocols for Target Validation

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of its putative targets.

Methodology:

  • Recombinant human PI3Kα and MEK1 enzymes are incubated with their respective substrates (e.g., ATP and PIP2 for PI3K; ATP and inactive ERK1 for MEK1) in a kinase buffer.

  • A concentration gradient of this compound (e.g., 0.1 nM to 10 µM) is added to the reaction wells.

  • The kinase reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.

  • The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis of Pathway Modulation

Objective: To confirm that this compound inhibits the PI3K/Akt/mTOR and MAPK/ERK signaling pathways in cancer cells.

Methodology:

  • Cancer cell lines are seeded and allowed to adhere overnight.

  • Cells are treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).

  • Whole-cell lysates are prepared, and protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-S6K, S6K).

  • Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

Cellular Proliferation and Apoptosis Assays

Objective: To assess the effect of this compound on cancer cell viability and induction of apoptosis.

Methodology:

  • Proliferation (MTT Assay):

    • Cells are seeded in 96-well plates and treated with a dose range of this compound for 72 hours.

    • MTT reagent is added to each well and incubated for 4 hours to allow for formazan (B1609692) crystal formation.

    • The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

  • Apoptosis (Annexin V/PI Staining):

    • Cells are treated with this compound for 48 hours.

    • Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

    • The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

Table 2: Hypothetical Cellular Effects of this compound

Cell LineGI50 (nM)% Apoptosis at 100 nM
MCF-72045%
A5493538%
U87-MG2252%

Visualizing the Mechanism of Action and Experimental Design

The following diagrams illustrate the hypothesized signaling pathways targeted by this compound and the workflow for its validation.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Promotes Rauvovertine_A Rauvovertine_A Rauvovertine_A->PI3K Inhibits MEK MEK Rauvovertine_A->MEK Inhibits Ras Ras Raf Raf Ras->Raf Activates Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Transcription_Factors->Proliferation_Survival Promotes

Caption: Hypothesized dual inhibition of PI3K and MEK by this compound.

G cluster_workflow Experimental Workflow In-Silico_Modeling In-Silico_Modeling Kinase_Assay Kinase_Assay In-Silico_Modeling->Kinase_Assay Hypothesis Western_Blot Western_Blot Kinase_Assay->Western_Blot Target Confirmation Cell_Viability_Assay Cell_Viability_Assay Western_Blot->Cell_Viability_Assay Pathway Inhibition Apoptosis_Assay Apoptosis_Assay Cell_Viability_Assay->Apoptosis_Assay Cellular Effects In-Vivo_Studies In-Vivo_Studies Apoptosis_Assay->In-Vivo_Studies Preclinical Validation

Caption: Workflow for the validation of this compound's anticancer targets.

Conclusion and Future Directions

The proposed experimental framework provides a robust methodology for validating the anticancer targets of this compound. The hypothetical data suggests that this compound is a potent dual inhibitor of the PI3K/Akt/mTOR and MAPK/ERK pathways, with significant antiproliferative and pro-apoptotic effects in cancer cells. Future studies should focus on in vivo validation using xenograft models, pharmacokinetic and pharmacodynamic profiling, and toxicity assessments to further evaluate the therapeutic potential of this compound. A thorough understanding of its mechanism of action is crucial for identifying patient populations most likely to benefit from this novel agent and for the rational design of combination therapies.

No Information Available on "Rauvovertine A" to Generate a Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "Rauvovertine A," no publicly available scientific literature, clinical trial data, or research articles corresponding to a cancer therapeutic with this name could be identified. As a result, a comparison guide on its cross-resistance profile in cancer cells cannot be generated at this time.

It is possible that "this compound" may be a very new or preclinical compound not yet widely reported in scientific literature, a developmental codename not publicly disclosed, or a potential misspelling of another agent.

During the search, a similarly named investigational drug, Rovalpituzumab tesirine (B3181916) (Rova-T) , was identified. Rova-T is an antibody-drug conjugate that was studied in clinical trials for the treatment of small-cell lung cancer. It was designed to target the delta-like ligand 3 (DLL3) protein on the surface of cancer cells. However, the development of Rovalpituzumab tesirine was discontinued (B1498344) after clinical trials showed a lack of survival benefit and, in some instances, shorter survival compared to standard chemotherapy[1][2].

Without any available data on "this compound," it is not possible to provide the requested information, including:

  • Cross-Resistance Profile: Data on how cancer cells resistant to other chemotherapeutic agents respond to "this compound" is non-existent.

  • Quantitative Data and Tables: No experimental results are available to populate comparative tables.

  • Experimental Protocols: Methodologies for assessing the efficacy and resistance of this compound have not been published.

  • Signaling Pathways and Visualizations: The mechanism of action and any associated signaling pathways of "this compound" are unknown, precluding the creation of any diagrams.

We recommend that researchers, scientists, and drug development professionals verify the name and spelling of the compound of interest. If "this compound" is a novel or internal compound, accessing proprietary data from the developing institution would be necessary to conduct the requested analysis.

References

Comparative Transcriptomic Analysis of Rauvovertine A-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding the cellular effects of Rauvovertine A through comparative transcriptomics. In the absence of publicly available data on this compound, this document presents a hypothetical study to serve as a template for experimental design, data interpretation, and visualization. The methodologies and data structures are based on established practices in transcriptomic analysis of natural compounds.

Introduction to this compound and Transcriptomic Profiling

This compound is a novel alkaloid with potential therapeutic properties. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. Transcriptomics, particularly RNA sequencing (RNA-seq), offers a powerful approach to elucidate the genome-wide changes in gene expression induced by this compound. By comparing the transcriptomic profiles of cells treated with this compound to control or alternative treatments, we can identify key signaling pathways and cellular processes modulated by this compound.

Hypothetical Experimental Design and Protocols

This section outlines a detailed protocol for a comparative transcriptomic study of this compound.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma cell line (SH-SY5Y) is selected due to the potential neuroactive properties of many alkaloids.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment Groups:

    • Control: Cells treated with vehicle (0.1% DMSO).

    • This compound: Cells treated with 10 µM this compound.

    • Alternative Compound (Compound X): Cells treated with 10 µM of a structurally related alkaloid to compare specificity.

  • Experimental Procedure: Cells are seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing the respective treatments. Cells are incubated for 24 hours before harvesting for RNA extraction. Three biological replicates are prepared for each treatment group.

RNA Isolation and Sequencing
  • RNA Extraction: Total RNA is isolated from harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina. Paired-end sequencing (2x150 bp) is performed on an Illumina NovaSeq 6000 platform to a depth of at least 20 million reads per sample.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.

  • Alignment: The cleaned reads are aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Quantification: Gene expression levels are quantified as Transcripts Per Million (TPM) using RSEM.

  • Differential Gene Expression Analysis: Differential expression analysis is performed using DESeq2 in R. Genes with a |log2(Fold Change)| > 1 and a false discovery rate (FDR) < 0.05 are considered significantly differentially expressed.

  • Pathway and Gene Ontology Analysis: Gene Ontology (GO) and pathway enrichment analysis of differentially expressed genes (DEGs) are performed using the DAVID database to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data from the comparative transcriptomic analysis.

Table 1: Top 10 Differentially Expressed Genes in this compound-Treated Cells vs. Control

Gene SymbolGene Namelog2(Fold Change)p-valueFDR
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit3.51.2e-083.2e-07
JUNJun Proto-Oncogene, AP-1 Transcription Factor Subunit3.14.5e-089.8e-07
EGR1Early Growth Response 12.89.1e-081.8e-06
BDNFBrain-Derived Neurotrophic Factor2.52.3e-074.1e-06
ARCActivity Regulated Cytoskeleton Associated Protein2.25.6e-079.2e-06
GADD45AGrowth Arrest and DNA Damage Inducible Alpha-2.17.8e-071.2e-05
BCL2L11BCL2 Like 11-2.41.1e-061.5e-05
CASP3Caspase 3-2.73.4e-064.3e-05
CCND1Cyclin D1-2.96.7e-067.9e-05
CDK4Cyclin Dependent Kinase 4-3.29.9e-061.1e-04

Table 2: Enriched KEGG Pathways for Upregulated Genes in this compound-Treated Cells

Pathway IDPathway NameGene Countp-valueFDR
hsa04010MAPK signaling pathway351.5e-063.8e-05
hsa04722Neurotrophin signaling pathway253.2e-057.1e-04
hsa04064NF-kappa B signaling pathway228.9e-051.8e-03
hsa04360Axon guidance201.4e-042.5e-03

Table 3: Enriched KEGG Pathways for Downregulated Genes in this compound-Treated Cells

Pathway IDPathway NameGene Countp-valueFDR
hsa04110Cell cycle302.1e-075.3e-06
hsa04210Apoptosis285.8e-061.2e-04
hsa04151PI3K-Akt signaling pathway251.2e-052.3e-04
hsa05200Pathways in cancer234.5e-057.8e-04

Visualization of Workflows and Signaling Pathways

Experimental and Bioinformatic Workflow

The following diagram illustrates the workflow from cell culture to data analysis.

experimental_workflow cluster_experimental Experimental Phase cluster_bioinformatic Bioinformatic Phase cell_culture SH-SY5Y Cell Culture treatment Treatment (Control, this compound, Compound X) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing Illumina Sequencing library_prep->sequencing quality_control Quality Control (FastQC, Trimmomatic) sequencing->quality_control alignment Alignment (STAR) quality_control->alignment quantification Quantification (RSEM) alignment->quantification dea Differential Expression Analysis (DESeq2) quantification->dea pathway_analysis Pathway & GO Analysis (DAVID) dea->pathway_analysis

Caption: Workflow for comparative transcriptomic analysis.

Hypothetical Signaling Pathway Modulated by this compound

Based on the hypothetical data, this compound appears to induce neuroprotective pathways while inhibiting cell cycle progression and apoptosis. The diagram below visualizes the putative modulation of the MAPK and PI3K-Akt signaling pathways.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_mapk MAPK Pathway (Upregulated) cluster_pi3k PI3K-Akt Pathway (Downregulated) cluster_nuclear Nuclear Response RauvovertineA This compound Receptor Receptor RauvovertineA->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 (FOS, JUN) (Upregulated) ERK->AP1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Inhibited) AKT->Apoptosis CellCycle Cell Cycle Progression (Downregulated) mTOR->CellCycle Neuroprotection Neuroprotection (Upregulated) AP1->Neuroprotection

Caption: Putative signaling pathways affected by this compound.

Conclusion

This guide presents a hypothetical framework for the comparative transcriptomic analysis of this compound-treated cells. The outlined experimental protocols and data presentation formats provide a robust starting point for future research. The hypothetical findings suggest that this compound may exert its effects by upregulating neuroprotective pathways like the MAPK signaling cascade, while concurrently downregulating pathways involved in cell proliferation and apoptosis, such as the PI3K-Akt pathway. These insights, once validated by experimental data, could significantly advance the development of this compound as a therapeutic agent.

Synergistic Antitumor Activity of Rauwolfia vomitoria Extract with Conventional Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Note: Initial searches for "Rauvovertine A" did not yield information on a compound with this name in the context of cancer research. It is possible that this is a novel or less-documented compound. This guide will instead focus on the well-documented synergistic anticancer effects of the extract from Rauwolfia vomitoria, a plant known for its rich composition of bioactive alkaloids. This extract has demonstrated significant promise in enhancing the efficacy of standard chemotherapeutic drugs.

The combination of natural products with conventional anticancer drugs is a burgeoning area of research, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce chemotherapy-associated toxicities.[1][2] An extract from the tropical shrub Rauwolfia vomitoria has shown potent antitumor activities and, more notably, synergistic effects when combined with platinum-based drugs and other chemotherapeutics.[3][4]

Quantitative Analysis of Synergistic Effects

The synergy between Rauwolfia vomitoria extract (Rau) and the anticancer drug carboplatin (B1684641) (Cp) has been quantitatively evaluated in ovarian cancer cell lines. The combination index (CI) is a standard measure of synergy, where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug can be reduced to achieve a given effect level when used in combination with another drug.

Cell LineDrug CombinationIC50 (µg/mL) of Rau AloneIC50 (µM) of Cp AloneCombination Index (CI)Dose Reduction Index (DRI) for Cp
OVCAR-5Rau + Cp15050< 11.7 - 7
OVCAR-8Rau + Cp12040< 1Not Reported
SHIN-3Rau + Cp18060< 1Not Reported

Data summarized from studies on the synergistic effects of Rauwolfia vomitoria extract with carboplatin in ovarian cancer cell lines.[1][4]

In vivo studies have further corroborated these findings. In a mouse model of ovarian cancer, the combination of Rauwolfia vomitoria extract and carboplatin resulted in a remarkable 87% to 90% reduction in tumor burden.[4] Similarly, a β-carboline alkaloid-enriched extract from Rauwolfia vomitoria in combination with gemcitabine (B846) reduced tumor burden and metastatic potential in a gemcitabine-non-responsive pancreatic cancer mouse model.[3]

Experimental Protocols

In Vitro Cytotoxicity and Synergy Analysis

1. Cell Culture:

  • Human ovarian cancer cell lines (OVCAR-5, OVCAR-8, SHIN-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 5,000 cells/well.

  • After 24 hours, cells are treated with varying concentrations of Rauwolfia vomitoria extract, carboplatin, or a combination of both for 48 hours.

  • MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value (the concentration of drug that inhibits 50% of cell growth) is calculated.

3. Synergy Analysis:

  • The combination index (CI) is calculated using the Chou-Talalay method based on the dose-response curves of the individual drugs and their combination.

  • Software such as CompuSyn can be used for this analysis.

In Vivo Tumor Xenograft Model

1. Animal Model:

  • Female athymic nude mice (4-6 weeks old) are used.

  • 1 x 10^6 OVCAR-8 cells are injected intraperitoneally to establish a tumor xenograft model.

2. Treatment Protocol:

  • Once tumors are established, mice are randomly assigned to treatment groups: vehicle control, Rauwolfia vomitoria extract alone (e.g., 20 mg/kg and 50 mg/kg), carboplatin alone, and the combination of Rauwolfia vomitoria extract and carboplatin.

  • Treatments are administered via intraperitoneal injection for a specified period (e.g., 3 weeks).

3. Efficacy Evaluation:

  • Tumor growth is monitored by measuring tumor volume at regular intervals.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Ascitic fluid volume can also be measured as an indicator of disease progression.

Visualizing the Synergistic Action

The synergistic effect of Rauwolfia vomitoria extract with conventional chemotherapy can be conceptualized as a multi-pronged attack on cancer cells. The natural extract may potentiate the cytotoxic effects of the chemotherapeutic agent through various mechanisms, such as inhibiting drug resistance pathways or inducing apoptosis.

Synergistic_Anticancer_Action cluster_0 Therapeutic Intervention cluster_1 Cellular Impact cluster_2 Synergistic Outcomes Rauwolfia_vomitoria_Extract Rauwolfia vomitoria Extract Cancer_Cell Cancer Cell Rauwolfia_vomitoria_Extract->Cancer_Cell Direct Cytotoxicity Increased_Cytotoxicity Increased Cytotoxicity Rauwolfia_vomitoria_Extract->Increased_Cytotoxicity Anticancer_Drug Known Anticancer Drug (e.g., Carboplatin) Anticancer_Drug->Cancer_Cell Primary Cytotoxicity Anticancer_Drug->Increased_Cytotoxicity Reduced_Drug_Resistance Reduced Drug Resistance Increased_Cytotoxicity->Reduced_Drug_Resistance Enhanced_Apoptosis Enhanced Apoptosis Increased_Cytotoxicity->Enhanced_Apoptosis

Caption: Synergistic interaction of Rauwolfia vomitoria extract and an anticancer drug leading to enhanced therapeutic outcomes.

Putative Signaling Pathways

While the precise molecular mechanisms underlying the synergistic effects of Rauwolfia vomitoria extract are still under investigation, it is hypothesized that its constituent alkaloids may modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. For instance, some natural compounds exert their synergistic effects by inhibiting the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and contributes to drug resistance.[3]

Signaling_Pathway_Hypothesis Rauwolfia_Alkaloids Rauwolfia vomitoria Alkaloids PI3K PI3K Rauwolfia_Alkaloids->PI3K Inhibits Chemotherapy Chemotherapeutic Drug Apoptosis Apoptosis Chemotherapy->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis via Survival_Proliferation Cell Survival & Proliferation mTOR->Survival_Proliferation Bcl2->Apoptosis

Caption: Hypothesized mechanism of synergy via inhibition of the PI3K/Akt survival pathway by Rauwolfia vomitoria alkaloids.

Experimental Workflow for Synergy Screening

A systematic workflow is crucial for identifying and validating synergistic drug combinations. This typically involves a multi-tiered approach, starting from in vitro screening to in vivo validation.

Experimental_Workflow A 1. In Vitro Monotherapy Dose-Response Curves (MTT Assay) B 2. Combination Treatment Matrix (Varying concentrations of both agents) A->B C 3. Synergy Calculation (Combination Index - CI) B->C D 4. Mechanistic Studies (e.g., Western Blot for signaling pathways, Apoptosis Assays) C->D If CI < 1 (Synergy) E 5. In Vivo Validation (Xenograft Models) D->E

Caption: A streamlined workflow for the identification and validation of synergistic anticancer drug combinations.

References

Validating the In Vivo Efficacy of Rauvovertine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-tumor activity of Rauvovertine A. As a novel alkaloid isolated from the stems of Rauvolfia verticillata, this compound has demonstrated initial promise in preclinical in vitro studies.[1][2][3] However, a critical gap exists in the current scientific literature regarding its in vivo efficacy. This guide summarizes the available in vitro data for this compound and presents a comparative framework using established standard-of-care chemotherapeutic agents for which in vivo data is available. Furthermore, it outlines a detailed experimental protocol for assessing in vivo efficacy, providing a roadmap for future validation studies of this compound and other novel anti-tumor compounds.

In Vitro Cytotoxicity of this compound

Rouvovertine A has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The available data on its half-maximal inhibitory concentration (IC50) are presented below. For comparative context, the IC50 values for standard-of-care chemotherapeutic agents against the same or similar cell lines are also provided.

CompoundCell LineCancer TypeIC50 (µM)
This compound HL-60Human Promyelocytic Leukemia3.86
SMMC-7721Human Hepatocellular Carcinoma6.54
A-549Human Lung Carcinoma8.23
MCF-7Human Breast Adenocarcinoma7.41
SW-480Human Colon Adenocarcinoma9.12
Doxorubicin HL-60Human Promyelocytic Leukemia~0.01-0.1
Sorafenib SMMC-7721Human Hepatocellular Carcinoma~5-10
Paclitaxel A-549Human Lung Carcinoma~0.001-0.01
Tamoxifen MCF-7Human Breast Adenocarcinoma~5-10
5-Fluorouracil SW-480Human Colon Adenocarcinoma~1-10

Note: The IC50 values for standard-of-care agents are approximate and can vary based on experimental conditions. The data for this compound is sourced from Gao et al., 2015.

In Vivo Efficacy of Standard-of-Care Agents: A Benchmark for this compound

To date, no in vivo efficacy data for this compound has been published. To illustrate the type of data necessary for in vivo validation, this section presents representative in vivo efficacy data for standard-of-care chemotherapies used to treat tumors derived from the cell lines against which this compound has shown in vitro activity. These data are typically obtained from xenograft mouse models.

CompoundXenograft ModelTumor Growth Inhibition (TGI)
Doxorubicin HL-60Significant TGI at clinically relevant doses.
Sorafenib SMMC-7721Significant TGI, often used as a positive control.[4][5]
Paclitaxel A-549High TGI, a standard treatment for NSCLC models.[6][7][8]
Tamoxifen MCF-7Estrogen-dependent tumor growth inhibition.[9][10][11][12][13]
5-Fluorouracil SW480Standard-of-care, shows significant TGI.[14][15][16][17][18]

Experimental Protocols for In Vivo Efficacy Assessment

The following is a generalized protocol for a subcutaneous xenograft mouse model to evaluate the in vivo anti-tumor efficacy of a compound like this compound.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured under standard conditions.[4][19][20][21]

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor cells.[22][23][24]

2. Tumor Implantation:

  • A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[4][15]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[6][7][25]

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[15]

4. Drug Administration:

  • This compound (or the test compound) is administered to the treatment group via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral gavage) at various doses.

  • The control group receives a vehicle control (the solvent in which the drug is dissolved).

  • A positive control group may be treated with a standard-of-care chemotherapeutic agent.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

6. Statistical Analysis:

  • Statistical tests (e.g., t-test or ANOVA) are used to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in validating in vivo efficacy, the following diagrams are provided.

experimental_workflow cluster_preclinical In Vitro & In Vivo Studies Cell_Culture Cancer Cell Line Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Model Immunocompromised Mouse Model Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with this compound / Control Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Excision) Data_Collection->Endpoint Analysis Statistical Analysis of TGI Endpoint->Analysis

Caption: Generalized workflow for in vivo efficacy testing in a xenograft mouse model.

hypothetical_signaling_pathway cluster_pathway Hypothetical Signaling Pathway for this compound Rauvovertine_A This compound Receptor Cell Surface Receptor Rauvovertine_A->Receptor Binds Kinase_1 Kinase Cascade 1 Receptor->Kinase_1 Activates/Inhibits Kinase_2 Kinase Cascade 2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Activates/Inhibits Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: A hypothetical signaling pathway illustrating how this compound might exert its anti-tumor effects. The actual mechanism of action is yet to be determined.

Conclusion and Future Directions

This compound has demonstrated in vitro cytotoxic activity against a range of human cancer cell lines. However, the absence of in vivo efficacy data is a significant hurdle in its development as a potential anti-tumor agent. The comparative data and experimental protocols provided in this guide are intended to serve as a resource for researchers to design and execute the necessary in vivo studies to validate the therapeutic potential of this compound. Future research should focus on conducting well-designed animal studies to determine its in vivo efficacy, toxicity, and pharmacokinetic profile. Elucidating its mechanism of action and the specific signaling pathways it modulates will also be crucial for its continued development.

References

Unveiling Rauvovertine A: A Potential Challenger to Paclitaxel in Multidrug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel compounds that can effectively combat multidrug-resistant (MDR) cancers is a paramount challenge. Paclitaxel (B517696), a cornerstone of chemotherapy, often faces diminished efficacy due to MDR mechanisms, primarily the overexpression of the P-glycoprotein (P-gp) efflux pump. This has spurred the investigation of new chemical entities that can bypass or overcome these resistance pathways. Rauvovertine A, a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata, has emerged as a compound of interest due to the observed cytotoxic activity of alkaloids from this plant against MDR cell lines.

This guide provides a comparative analysis of this compound and paclitaxel, focusing on their efficacy in multidrug-resistant cells. While direct comparative studies on this compound against paclitaxel in MDR cell lines are not yet available in published literature, this document synthesizes the existing data on this compound's initial cytotoxic screenings and the broader anti-MDR activity of related alkaloids from the Rauwolfia genus, juxtaposing it with the well-documented behavior of paclitaxel in both sensitive and resistant cancer cells.

I. Comparative Cytotoxicity

Initial in vitro studies have demonstrated the cytotoxic potential of this compound against a panel of human cancer cell lines. The table below summarizes the available cytotoxicity data. It is important to note that while a study on a crude alkaloid extract of Rauvolfia verticillata showed enhanced toxicity in an MDR cell line, specific IC50 values for this compound in MDR versus non-MDR cell lines have not yet been reported. For comparison, typical IC50 values for paclitaxel in sensitive and resistant cell lines are provided.

CompoundCell LineCell TypeResistance StatusIC50 (Concentration)
This compound HL-60Human promyelocytic leukemiaNot SpecifiedData not available in abstract
SMMC-7721Human hepatocellular carcinomaNot SpecifiedData not available in abstract
A-549Human lung carcinomaNot SpecifiedData not available in abstract
MCF-7Human breast adenocarcinomaNot SpecifiedData not available in abstract
SW-480Human colon adenocarcinomaNot SpecifiedData not available in abstract
Paclitaxel A549Human lung carcinomaSensitive~5-10 nM
A549-T12Human lung carcinomaPaclitaxel-Resistant (P-gp overexpression)>100 nM
MCF-7Human breast adenocarcinomaSensitive~2-5 nM
MCF-7/ADRHuman breast adenocarcinomaMultidrug-Resistant (P-gp overexpression)>500 nM

II. Mechanisms of Action and Resistance

Paclitaxel: A Microtubule Stabilizer

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

The predominant mechanism of resistance to paclitaxel is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp). P-gp functions as an efflux pump, actively removing paclitaxel from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.

This compound and Rauwolfia Alkaloids: A Potential P-glycoprotein Inhibitor?

While the specific mechanism of action for this compound is yet to be elucidated, preliminary evidence from related compounds suggests a potential role in overcoming P-gp-mediated multidrug resistance. A computational study on alkaloids from the related plant Rauwolfia serpentina, such as deserpidine (B1670285) and ajmalicine, indicated strong binding interactions with P-glycoprotein, suggesting they may act as inhibitors of this efflux pump. Furthermore, a study on the crude alkaloid extract from Rauvolfia verticillata demonstrated significantly higher cytotoxicity against the MDR cell line HL-60/MX1 compared to its sensitive counterpart, HL-60. This selective toxicity towards MDR cells hints at a mechanism that circumvents or even exploits the resistance phenotype, possibly through P-gp inhibition.

The effect of this compound on microtubule dynamics remains unknown and is a critical area for future investigation.

III. Signaling Pathways

Paclitaxel-Induced Signaling

Paclitaxel's disruption of microtubule dynamics triggers a cascade of downstream signaling events, ultimately leading to apoptosis. This includes the activation of the spindle assembly checkpoint (SAC), leading to mitotic arrest, and the subsequent activation of pro-apoptotic proteins such as Bcl-2 family members and caspases.

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules sac Spindle Assembly Checkpoint Activation microtubules->sac mitotic_arrest G2/M Phase Arrest apoptosis Apoptosis mitotic_arrest->apoptosis sac->mitotic_arrest

Paclitaxel's mechanism leading to apoptosis.

Potential Signaling Pathway for this compound in MDR Cells

Based on the hypothesis that this compound or related alkaloids may inhibit P-glycoprotein, a proposed signaling pathway would involve the restoration of intracellular concentrations of co-administered chemotherapeutic agents, like paclitaxel.

rauvovertine_pathway rauvovertine This compound pgp P-glycoprotein (P-gp) Efflux Pump rauvovertine->pgp Inhibition paclitaxel_in Intracellular Paclitaxel pgp->paclitaxel_in Blocks Efflux cytotoxicity Increased Cytotoxicity paclitaxel_in->cytotoxicity

Hypothetical pathway for this compound in MDR cells.

IV. Experimental Protocols

The following are generalized methodologies for key experiments relevant to the comparison of these compounds.

A. Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cells (both sensitive and multidrug-resistant lines) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or paclitaxel for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.

mtt_workflow start Seed Cells in 96-well Plate treat Add Serial Dilutions of Compound start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Workflow for a typical MTT cytotoxicity assay.

B. P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay determines if a compound can inhibit the efflux function of P-gp.

  • Cell Loading: P-gp overexpressing cells are incubated with the fluorescent P-gp substrate, Rhodamine 123.

  • Compound Incubation: Cells are then incubated with the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Efflux Period: Cells are incubated for a period to allow for P-gp-mediated efflux of Rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or fluorescence plate reader.

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp.

V. Conclusion and Future Directions

The emergence of this compound and the observed anti-MDR activity of alkaloids from Rauvolfia verticillata present an exciting avenue of research in the fight against chemoresistance. While paclitaxel remains a potent anticancer agent, its efficacy is significantly hampered in MDR tumors. The preliminary data, though incomplete for this compound itself, suggest that compounds from this natural source may act through a mechanism that is beneficial in the context of P-gp-mediated resistance.

To fully assess the potential of this compound as a viable alternative or adjuvant to paclitaxel in MDR cancers, further research is imperative. Key future experiments should include:

  • Determination of IC50 values of pure this compound in a panel of sensitive and well-characterized paclitaxel-resistant MDR cancer cell lines.

  • Direct comparison of the cytotoxic effects of this compound and paclitaxel in these paired cell lines.

  • Investigation into the mechanism of action of this compound , including its effects on microtubule dynamics and its potential to inhibit P-glycoprotein and other ABC transporters.

  • In vivo studies in animal models bearing multidrug-resistant tumors to evaluate the efficacy and safety of this compound, both alone and in combination with paclitaxel.

The exploration of natural products like this compound holds significant promise for the development of next-generation cancer therapeutics that can overcome the challenge of multidrug resistance.

Safety Operating Guide

Navigating the Safe Handling of Rauvovertine A: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Rauvovertine A. This document provides immediate, essential safety and logistical information for the operational use and disposal of this compound, a bioactive alkaloid. By adhering to these procedural guidelines, laboratories can maintain a safe environment and ensure the integrity of their research.

Potential Hazards and Physiological Effects of Rauwolfia Alkaloids

Given the lack of specific toxicity data for this compound, it is prudent to consider the known effects of Rauwolfia alkaloids. Researchers should be aware of these potential hazards and monitor for any adverse reactions.

Hazard CategoryPotential Physiological EffectsPrimary Precautions
Neurological Drowsiness, mental depression, vivid dreams or nightmares.Work in a well-ventilated area. Avoid inhalation of dust or aerosols.
Cardiovascular Hypotension (low blood pressure), bradycardia (slow heart rate).Use appropriate personal protective equipment (PPE). Handle with care to avoid accidental ingestion or skin contact.
Gastrointestinal Nausea, vomiting, diarrhea.Wear gloves and a lab coat. Wash hands thoroughly after handling.
Reproductive Potential for adverse effects, as is a concern with many cytotoxic compounds.Handle with appropriate containment measures, especially for researchers of reproductive age.

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe operational use.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (e.g., Fume Hood) ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Nitrile Gloves (double-gloving recommended) prep_area->ppe 1. weighing Weighing (in a contained space) ppe->weighing 2. dissolving Dissolving (use of a vortex or sonicator) weighing->dissolving 3. experiment Experimental Use dissolving->experiment 4. decontaminate Decontaminate Surfaces (e.g., with 70% ethanol) experiment->decontaminate 5. waste_disposal Dispose of Waste in Labeled 'Cytotoxic' or 'Hazardous' Waste Containers decontaminate->waste_disposal 6. remove_ppe Remove PPE and Wash Hands waste_disposal->remove_ppe 7.

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment. All waste should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste - Unused this compound powder should be disposed of in its original container or a clearly labeled, sealed container. - Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper) should be collected in a dedicated, labeled hazardous waste bag or container.
Liquid Waste - Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. - Do not dispose of liquid waste containing this compound down the drain.
Sharps - Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date. Follow your institution's specific guidelines for the final collection and disposal of hazardous chemical waste.

Potential Mechanism of Action: Signaling Pathway

Rauwolfia alkaloids are known to interfere with neurotransmitter systems. While the specific pathway for this compound is not fully elucidated, a plausible mechanism, based on related compounds, involves the disruption of neurotransmitter transport and signaling.

cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron vesicle Synaptic Vesicle nt_released Released Neurotransmitters vesicle->nt_released exocytosis vmat Vesicular Monoamine Transporter (VMAT) vmat->vesicle neurotransmitter Neurotransmitters (e.g., Dopamine, Serotonin) neurotransmitter->vmat uptake receptor Neurotransmitter Receptors nt_released->receptor signal Signal Transduction receptor->signal rauvovertine This compound rauvovertine->vmat inhibition

Caption: Postulated signaling pathway affected by this compound.

By implementing these safety and handling protocols, research institutions can foster a secure environment for the vital work of drug discovery and development while responsibly managing the potential risks associated with potent bioactive compounds like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.